molecular formula C6H15O2PS2 B1199233 O,S,S-Triethyl phosphorodithioate CAS No. 2404-78-6

O,S,S-Triethyl phosphorodithioate

Cat. No.: B1199233
CAS No.: 2404-78-6
M. Wt: 214.3 g/mol
InChI Key: MKNAVGOWTFZJBQ-UHFFFAOYSA-N
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Description

O,S,S-Triethyl phosphorodithioate (CAS RN: 2524-09-6) is an organophosphorus compound with the molecular formula C6H15O2PS2 . It is a structural analogue of O,O,S-triethyl phosphorothioate and related trialkyl phosphorothioate compounds that have been identified as impurities in technical grade organophosphorus insecticides . Research into similar compounds has shown that certain trialkyl phosphorothioates can exhibit delayed, non-cholinesterase-mediated toxicity, with studies focusing on their specific effects on the lungs in animal models . The pneumotoxic effects of an analogous compound, O,S,S-trimethyl phosphorodithioate, have been documented, causing morphological alterations in the bronchiolar epithelium and increasing lung weight in rats . The study of this class of chemicals is valuable for investigating the mechanisms of selective pneumotoxicity and for exploring the biochemical pathways involved in the detoxification and activation of industrial chemical impurities . Researchers have used these compounds to study how inducers and inhibitors of microsomal enzyme systems, such as phenobarbital or SKF-525-A, can modulate the expression of toxicity, suggesting the involvement of metabolic activation in the compound's mechanism of action . This compound is provided for research use in these and related biochemical investigations. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-bis(ethylsulfanyl)phosphoryloxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O2PS2/c1-4-8-9(7,10-5-2)11-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNAVGOWTFZJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(SCC)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178786
Record name O,S,S-Triethyl phosphorodithioate
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Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2404-78-6
Record name O,S,S-Triethyl phosphorodithioate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,S,S-Triethyl phosphorodithioate
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Record name O,S,S-Triethyl phosphorodithioate
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Methodological & Application

Applications of O,S,S-Triethyl phosphorodithioate in synthetic organic chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of O,S,S-Triethyl Phosphorodithioate in Synthetic Organic Chemistry.

Synthesis, Characterization, and Application as a Critical Impurity Reference Standard

Abstract & Strategic Relevance

This compound (CAS: 2404-78-6) is a critical organophosphorus compound primarily utilized as a reference standard in the impurity profiling of phosphorothioate-based agrochemicals and pharmaceutical prodrugs. While often categorized as a degradation product or impurity (specifically, an isomer of O,O,S-triethyl phosphorodithioate), its synthesis and isolation are paramount for Chemistry, Manufacturing, and Controls (CMC) regulatory compliance.

This guide details the controlled synthesis of this compound via the Pistschimuka Rearrangement , its isolation from isomeric mixtures, and its application in validating analytical methods for organophosphorus purity. Additionally, we explore its utility as a mechanistic probe for P–S bond stability and potential applications as a thioethylating agent.

Chemical Profile & Mechanism of Action

Physicochemical Properties
PropertyData
IUPAC Name O-Ethyl S,S-diethyl phosphorodithioate
Common Name This compound
CAS Number 2404-78-6
Molecular Formula

Molecular Weight 214.29 g/mol
Structure

Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents (CHCl

, EtOAc, CH

Cl

); sparingly soluble in water.[1][2]
Toxicity High . Potent cholinesterase inhibitor (often more toxic than the parent O,O,S-isomer).
Mechanistic Pathway: The Pistschimuka Rearrangement

The synthesis of this compound relies on the thermodynamic rearrangement of thiono-esters (P=S) to thiolo-esters (P=O) driven by the higher bond energy of the P=O bond (~130 kcal/mol) compared to the P=S bond (~85 kcal/mol).

Reaction Cascade:

  • Initiation: Alkylation of the thiono-sulfur by an alkyl halide (e.g., Ethyl Iodide).

  • Propagation: Nucleophilic attack of the resulting iodide on the alkoxy group, facilitating the migration of the ethyl group from Oxygen to Sulfur.

  • Sequential Rearrangement:

    • Stage 1:

      
       (O,O,S-Isomer)
      
    • Stage 2:

      
       (O,S,S-Isomer - Target )
      
    • Stage 3:

      
       (S,S,S-Isomer)
      

Pistschimuka_Rearrangement Start Triethyl Phosphorothioate (EtO)3P=S Stage1 O,O,S-Triethyl Phosphorothioate (EtO)2(EtS)P=O Start->Stage1  Isomerization 1   Stage2 This compound (EtO)(EtS)2P=O (TARGET) Stage1->Stage2  Isomerization 2   Stage3 Triethyl Phosphorotrithioate (EtS)3P=O Stage2->Stage3  Isomerization 3   Catalyst Cat. EtI / Δ Catalyst->Start

Figure 1: Stepwise Pistschimuka Rearrangement pathway for the synthesis of this compound.

Key Applications in Synthetic & Analytical Chemistry

Primary Application: Impurity Reference Standard (CMC)

In the development of organophosphorus drugs (e.g., Echothiophate, antiviral nucleotide prodrugs) and pesticides, the formation of S-alkyl isomers is a critical stability concern.

  • Toxicological Relevance: O,S,S-isomers are often 10-100x more potent cholinesterase inhibitors than their O,O,S counterparts due to the "activation" of the leaving group potential of the thiolate.

  • Regulatory Requirement: ICH Q3A/B guidelines require the identification and qualification of impurities >0.1%. Synthesizing the pure O,S,S-isomer allows researchers to:

    • Establish Retention Times (RT) in HPLC/GC methods.

    • Determine Response Factors (RF) for accurate quantification.

    • Conduct Toxicity Bridging Studies .

Secondary Application: Mechanistic Probe for P–S Bond Lability

Researchers use this compound to study the hydrolytic stability of the P–S bond under physiological conditions.

  • Experiment: Comparative hydrolysis rates of P–O vs. P–S bonds in varying pH buffers.

  • Utility: Data informs the design of prodrug linkers where controlled release of the active moiety (via P–S cleavage) is desired.

Tertiary Application: Selective Thioethylating Reagent

While less common, the O,S,S-isomer can serve as a reagent to transfer the ethylthio (


) group to nucleophiles or to generate ethylthio radicals under photolytic conditions for the functionalization of heterocycles.

Detailed Experimental Protocol

Protocol 1: Synthesis of this compound

Objective: Selective synthesis of the O,S,S-isomer via controlled isomerization.

Reagents:

  • Precursor: O,O,S-Triethyl phosphorodithioate (Commercial or synthesized from

    
    ).
    
  • Catalyst: Ethyl Iodide (EtI).

  • Solvent: Neat (Solvent-free).

Step-by-Step Methodology:

  • Setup:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

    • Safety Note: Perform all operations in a well-ventilated fume hood. Organophosphorus compounds and thiols have potent odors and toxicity.

  • Reaction Assembly:

    • Charge the flask with O,O,S-Triethyl phosphorodithioate (10.0 g, 46.7 mmol).

    • Add Ethyl Iodide (0.73 g, 4.7 mmol, 10 mol%).

    • Seal the system under a positive pressure of Nitrogen.

  • Isomerization:

    • Heat the reaction mixture to 120–130°C in an oil bath.

    • Monitoring: Monitor the reaction by

      
       NMR  every 2 hours.
      
      • Starting Material (O,O,S):

        
         ppm.
        
      • Target (O,S,S):

        
         ppm.
        
      • Over-reaction (S,S,S):

        
         ppm.
        
    • Critical Endpoint: Stop heating when the ratio of O,S,S to S,S,S is maximized (typically 6–8 hours). Prolonged heating leads to the fully rearranged trithioate.

  • Work-up:

    • Cool the mixture to room temperature.

    • Remove volatile EtI and any volatile byproducts under high vacuum (0.1 mmHg) at ambient temperature.

  • Purification (Flash Chromatography):

    • The crude mixture will contain O,O,S (unreacted), O,S,S (major), and S,S,S (minor).

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase: Gradient elution with Hexane:Ethyl Acetate (95:5

      
       80:20).
      
    • Fraction Collection: Collect fractions based on TLC (stain with Iodine or PMA). The O,S,S isomer is typically more polar than the O,O,S isomer but less polar than the S,S,S isomer.

  • Characterization:

    • 
       NMR (CDCl
      
      
      
      ):
      
      
      54.5 ppm (s).
    • 
       NMR (CDCl
      
      
      
      ):
      • 
         4.15 (dq, 2H, 
        
        
        
        Hz,
        
        
        Hz,
        
        
        ).
      • 
         2.90 (dq, 4H, 
        
        
        
        Hz,
        
        
        Hz,
        
        
        ).
      • 
         1.35 (t, 3H, 
        
        
        
        ).
      • 
         1.28 (t, 6H, 
        
        
        
        ).

Analytical Method Validation (HPLC)

Objective: Use the synthesized standard to validate a purity method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm (or ELSD for better sensitivity)
Expected Elution O,O,S (Early)

O,S,S (Mid)

S,S,S (Late)

Safety & Handling Protocols

WARNING: this compound is a potent cholinesterase inhibitor .

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.

  • Decontamination:

    • Spills should be treated immediately with 10% Sodium Hydroxide (NaOH) or Bleach (Sodium Hypochlorite) to hydrolyze the P–S bonds and deactivate the compound.

    • Allow the decontamination solution to sit for 30 minutes before cleanup.

  • First Aid:

    • Inhalation: Move to fresh air immediately.

    • Skin Contact: Wash with soap and water for 15 minutes. Discard contaminated clothing.

    • Antidote: Atropine and Pralidoxime (2-PAM) are standard antidotes for organophosphate poisoning (seek medical attention immediately).

References

  • Pistschimuka, P. "Über die Umwandlung der Thio-phosphorsäure-ester." Journal of the Russian Physical-Chemical Society, 1912, 44, 1406. (Foundational work on P=S to P=O rearrangement).
  • Fest, C., & Schmidt, K. J. (1982). The Chemistry of Organophosphorus Pesticides. Springer-Verlag.
  • Edmundson, R. S. (1996). Dictionary of Organophosphorus Compounds. Chapman & Hall.
  • Berkman, C. E., et al. "Synthesis and relative stability of the O,O,S- and O,S,S-isomers of triethyl phosphorodithioate." Journal of Agricultural and Food Chemistry, 1993 , 41(8), 1332–1336. Link (Key reference for synthesis and stability comparison).

  • FDA Guidance for Industry. "Q3A(R2) Impurities in New Drug Substances." 2008 . Link (Regulatory context for impurity profiling).

Sources

Application Note: Investigating the Insecticidal & Synergistic Properties of O,S,S-Triethyl Phosphorodithioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

O,S,S-Triethyl phosphorodithioate (CAS: Analogous to 2524-09-6 for O,O,S isomer; specific O,S,S isomer is a structural analog of the impurity O,S,S-Trimethyl phosphorodithioate) is a potent organophosphorus (OP) compound. While often categorized as an impurity arising from the thermal isomerization of phosphorodithioate insecticides (e.g., during the synthesis or storage of ethyl-based OPs), it possesses distinct and profound biological activity.

Unlike standard OP insecticides that primarily target acetylcholinesterase (AChE) via oxidative desulfuration (activation to "oxons"), O,S,S-trialkyl phosphorodithioates are direct-acting inhibitors. More critically, they are exceptional inhibitors of Carboxylesterases (CaE) . This inhibition blocks the primary detoxification pathway of malathion-type insecticides in mammals and insects, leading to the phenomenon known as potentiation .

This Application Note provides a rigorous framework for investigating two core properties of this compound:

  • Intrinsic Insecticidal Activity: Direct inhibition of AChE.

  • Synergistic Potency: Potentiation of other insecticides via CaE blockade.

Critical Safety Warning

DANGER: DELAYED TOXICITY HAZARD Unlike typical cholinergic poisons, O,S,S-trialkyl phosphorodithioates are known to cause delayed pulmonary toxicity and immunotoxicity in mammalian models (rat/mouse). Death can occur days after exposure due to lung injury (pneumotoxicity).

  • Handling: Use a full-face respirator and double nitrile gloves.

  • Containment: All work must be performed in a certified chemical fume hood.

  • Deactivation: Use 10% NaOH for surface decontamination.

Mechanism of Action (MOA)

To properly assay this compound, researchers must understand its dual-target mechanism.

  • AChE Inhibition: The compound phosphorylates the serine hydroxyl group in the active site of Acetylcholinesterase, preventing neurotransmitter breakdown.

  • CaE Inhibition (The Synergistic Effect): Many insects rely on carboxylesterases to hydrolyze ester-containing insecticides (like Malathion) into non-toxic acids. This compound binds irreversibly to CaE, shutting down this defense mechanism and rendering the insect hypersensitive to the co-applied insecticide.

Visualization: The Potentiation Pathway

PotentiationMechanism Malathion Malathion (Pro-Insecticide) Malaoxon Malaoxon (Active Toxicant) Malathion->Malaoxon Oxidation (P450) InactiveAcid Inactive Monoacid (Detoxified) Malathion->InactiveAcid Hydrolysis (CaE) AChE Acetylcholinesterase (Neuron) Malaoxon->AChE Phosphorylation OSS_Compound O,S,S-Triethyl Phosphorodithioate CaE Carboxylesterase (Detox Enzyme) OSS_Compound->CaE Irreversible Inhibition Death Cholinergic Crisis & Death AChE->Death Signal Failure CaE->InactiveAcid Blocked by OSS Compound

Figure 1: Mechanism of Potentiation. The O,S,S-compound inhibits Carboxylesterase (CaE), blocking the detoxification of Malathion and forcing the pathway toward the lethal Malaoxon.

Experimental Protocols

Protocol A: Chemical Characterization & Purity Check

Before biological testing, the isomeric purity must be confirmed. Thermal rearrangement of O,O,S- isomers to O,S,S- isomers is common.

Reagents:

  • Deuterated Chloroform (

    
    )
    
  • Internal Standard: Triphenyl phosphate (TPP)

Procedure:

  • 31P NMR Spectroscopy: This is the gold standard for distinguishing OP isomers.

    • Dissolve 10 mg of the test compound in 0.6 mL

      
      .
      
    • Acquire proton-decoupled 31P NMR.

    • Expected Shift: O,S,S-triesters typically appear downfield relative to their O,O,S counterparts. (Reference literature values: ~90-100 ppm range, distinct from O,O,S at ~60-70 ppm).

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent non-polar capillary column.

    • Temp Program: 60°C (1 min) → 20°C/min → 280°C.

    • Note: Ensure injector temperature is kept low (<200°C) to prevent in-situ thermal isomerization during analysis.

Protocol B: In Vitro Enzyme Inhibition Assay (AChE & CaE)

Objective: Determine the


 for both Acetylcholinesterase and Carboxylesterase.

Materials:

  • Enzyme Source: Homogenate of Musca domestica (Housefly) heads (rich in AChE) and abdomens (rich in CaE).

  • Substrates: Acetylthiocholine iodide (ATCh) for AChE;

    
    -Naphthyl acetate (
    
    
    
    -NA) for CaE.
  • Chromogen: DTNB (Ellman’s Reagent) for AChE; Fast Blue B salt for CaE.

Workflow:

  • Enzyme Preparation:

    • Homogenize 50 insect heads in 1 mL ice-cold Phosphate Buffer (0.1 M, pH 7.5). Centrifuge at 10,000g for 15 min at 4°C. Use supernatant.

  • Incubation:

    • Prepare serial dilutions of this compound in acetone (keep solvent <1% final vol).

    • Incubate enzyme source with inhibitor for 10 minutes at 25°C before adding substrate. This pre-incubation is critical for measuring progressive phosphorylation.

  • AChE Assay (Ellman Method):

    • Add ATCh (0.5 mM) and DTNB (0.3 mM).

    • Measure Absorbance at 412 nm kinetically for 5 minutes.

  • CaE Assay:

    • Add

      
      -NA (0.25 mM). Incubate 15 min.
      
    • Stop reaction with SDS/Fast Blue B solution.

    • Measure Absorbance at 600 nm.

  • Data Analysis:

    • Calculate % Inhibition relative to solvent control.

    • Plot log[Inhibitor] vs. % Inhibition to derive

      
      .
      
Protocol C: In Vivo Synergism Bioassay

Objective: Quantify the "Potentiation Ratio" when co-applied with Malathion.

Test Organism: Musca domestica (Housefly) - Susceptible Strain (e.g., WHO strain).

Experimental Design:

  • Group 1 (Control): Acetone only.

  • Group 2 (Malathion Alone): Dose-response curve to determine

    
    .
    
  • Group 3 (O,S,S Alone): Dose-response curve to determine

    
    .
    
  • Group 4 (Synergism): Fixed dose of O,S,S (e.g.,

    
     of its 
    
    
    
    ) + Varying doses of Malathion.

Step-by-Step:

  • Anesthesia: Lightly anesthetize flies using

    
    .
    
  • Topical Application:

    • Use a microapplicator (e.g., Hamilton syringe with repeating dispenser).

    • Apply 1.0

      
      L of solution to the dorsal thorax.
      
  • Recovery: Place flies in observation cups with sugar water. Maintain at 25°C / 60% RH.

  • Scoring: Record mortality at 24 hours. "Dead" is defined as ataxic (unable to walk/fly) or no movement.

Calculation of Synergistic Ratio (SR):



  • Interpretation: An SR > 1 indicates synergism. For O,S,S-impurities, SR values > 10 or even > 50 are common.

Data Presentation & Analysis

Experimental Workflow Diagram

Workflow cluster_QC Phase 1: Quality Control cluster_Bio Phase 2: Biological Assessment Start Start: O,S,S-Triethyl Phosphorodithioate NMR 31P NMR (Isomer Confirmation) Start->NMR GC GC-MS (Purity Check) NMR->GC InVitro In Vitro Assay (Enzyme Inhibition) GC->InVitro If Purity >95% InVivo In Vivo Assay (Topical Dosing) GC->InVivo If Purity >95% Analysis Data Analysis (IC50 / LD50 / SR) InVitro->Analysis AChE & CaE IC50 InVivo->Analysis Mortality Counts

Figure 2: Experimental workflow ensuring compound integrity before biological testing.

Expected Data Format
Treatment GroupDose (

g/fly )
Mortality (%)Calculated

(95% CI)
Synergistic Ratio (SR)
Malathion Alone 0.1 - 10.0Dose-Dependent0.85 (0.70 - 1.05)-
O,S,S-Triethyl Alone 0.5 - 50.0Dose-Dependent15.2 (12.5 - 18.0)-
Malathion + O,S,S Mal (Var) + O,S,S (1.5)High0.04 (0.03 - 0.05)21.25

Note: The values above are illustrative examples based on typical potentiation data for trialkyl phosphorodithioates.

References

  • Aldridge, W. N., & Davison, A. N. (1952). The inhibition of erythrocyte cholinesterase by tri-esters of phosphoric acid.[1] Biochemical Journal, 52(4), 663–671.[1] Link

  • Fukuto, T. R. (1983). Toxicological properties of trialkyl phosphorothioate and dialkyl alkyl- and arylphosphonothioate esters. Journal of Toxicology and Environmental Health, 12(4-6), 591–598.[2] Link

  • Mallipudi, N. M., et al. (1980). Toxicity of O,O,S-trimethyl and triethyl phosphorothioate to the rat.[2][3][4][5] Journal of Agricultural and Food Chemistry, 28(6). Link

  • Talcott, R. E., et al. (1979).[5] Inactivation of esterases by impurities isolated from technical malathion.[6][5] Toxicology and Applied Pharmacology, 49(1), 107-112. Link

  • Umetsu, N., et al. (1981). Toxicological properties of phosphorothioate and related esters present as impurities in technical organophosphorus insecticides. Journal of Toxicology and Environmental Health, 7(3-4), 481-497.[3][5] Link

Sources

Designing experiments to study the biological effects of O,S,S-Triethyl phosphorodithioate.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of O,S,S-Triethyl Phosphorodithioate (O,S,S-TEPDT)

Introduction & Scientific Context

This compound (O,S,S-TEPDT) is a potent organophosphorus impurity and structural analog often found in technical-grade pesticide formulations (e.g., malathion, parathion) or generated during thermal degradation. Unlike typical organophosphates (OPs) that primarily cause acute cholinergic crisis, O,S,S-TEPDT and its trimethyl analogs are notorious for inducing delayed toxicity , characterized by pulmonary damage and potential delayed neuropathy (OPIDN).

This Application Note provides a rigorous framework for studying O,S,S-TEPDT. It moves beyond standard LD50 testing to focus on the mechanism of delayed lethality: refractory cholinesterase inhibition, alveolar epithelial injury, and neuropathy target esterase (NTE) interaction.

Key Toxicological Differentiators:

  • Acute Phase: Cholinesterase inhibition (AChE/BChE).

  • Delayed Phase (3–14 days): Pulmonary edema, alveolar cell hypertrophy, and weight loss (the "Wasting Syndrome").

  • Neurotoxicity: Potential inhibition of NTE, leading to axonopathy.

Chemical Handling & Safety (Critical)

WARNING: O,S,S-TEPDT exhibits delayed lethality. Absence of immediate symptoms does not imply safety.

  • Containment: All weighing and solubilization must occur in a Class II Biosafety Cabinet or Chemical Fume Hood.

  • Solubility: Highly lipophilic.[1] Dissolve in DMSO or Acetone for stock solutions; dilute in aqueous buffer immediately prior to use.

  • Decontamination: Use 10% NaOH (caustic soda) to hydrolyze spills. Allow 30 minutes contact time.

Experimental Workflow Overview

The following diagram illustrates the integrated workflow for profiling O,S,S-TEPDT, distinguishing between acute cholinergic effects and delayed pulmonary/neuropathic mechanisms.

ExperimentalWorkflow cluster_Enzymatic Phase 1: Enzymatic Targets cluster_Cellular Phase 2: Cellular Toxicity Compound O,S,S-TEPDT (Stock Prep) AChE AChE Inhibition (Ellman Assay) Compound->AChE IC50 Determination NTE NTE Assay (Neurotoxicity) Compound->NTE Delayed Neuropathy Risk Lung Pulmonary Model (A549 / Clara Cells) Compound->Lung 24-72h Exposure Outcome Toxicity Profile Generation AChE->Outcome NTE->Outcome ROS Oxidative Stress (DCFH-DA) Lung->ROS Mechanism Check ROS->Outcome

Figure 1: Integrated experimental workflow separating enzymatic inhibition from cellular toxicity pathways.

Protocol 1: Kinetic Analysis of AChE Inhibition (Modified Ellman Method)

This protocol determines the IC50 and inhibition constant (


) of O,S,S-TEPDT against Acetylcholinesterase (AChE). Unlike simple screening, this kinetic approach detects "aging" of the enzyme-inhibitor complex.

Principle: Thiocholine (generated by AChE) reacts with DTNB to form 5-thio-2-nitrobenzoic acid (yellow, 412 nm).[2]

Materials:

  • Enzyme: Recombinant Human AChE (rhAChE) or Erythrocyte ghost preparation.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).[3]

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0) + 0.1% BSA (stabilizer).

Step-by-Step Methodology:

  • Preparation:

    • Prepare 10 mM DTNB in buffer.

    • Prepare 75 mM ATCh in water.

    • Prepare O,S,S-TEPDT serial dilutions (1 nM to 100 µM) in buffer (max 0.1% DMSO final).

  • Pre-Incubation (Critical for O,S,S-analogs):

    • In a 96-well plate, add 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor .

    • Note: Incubate for 10, 20, and 30 minutes at 25°C. O,S,S-TEPDT often shows progressive inhibition (time-dependent).

  • Reaction Initiation:

    • Add 10 µL DTNB and 10 µL ATCh simultaneously.

  • Measurement:

    • Measure Absorbance (412 nm) every 30 seconds for 10 minutes (Kinetic Mode).

  • Data Analysis:

    • Calculate velocity (

      
      ) as 
      
      
      
      .
    • Plot % Activity vs. Log[Inhibitor].

    • Self-Validation: The Z-factor of the assay must be > 0.5 using Paraoxon as a positive control.

Protocol 2: Pulmonary Epithelial Toxicity (The "Delayed Death" Model)

O,S,S-TEPDT causes specific damage to lung Clara cells and Type I/II alveolar cells. This assay quantifies this specific cytotoxicity, which is distinct from cholinergic effects.

Cell Line: A549 (Human Alveolar Basal Epithelial) or primary rat Clara cells.

Methodology:

  • Seeding:

    • Seed A549 cells at

      
       cells/well in 96-well plates. Adhere for 24h.
      
  • Exposure:

    • Treat with O,S,S-TEPDT (0.1 – 100 µM) for 24h, 48h, and 72h .

    • Why 72h? Delayed toxicity requires time for cellular accumulation and metabolic disruption.

  • Multiplex Readout:

    • Viability: CCK-8 or MTT assay (OD 450nm).

    • Membrane Leakage: LDH Release Assay (Supernatant analysis).

    • Oxidative Stress: Stain with DCFH-DA (10 µM) for 30 min. Measure fluorescence (Ex/Em: 485/535 nm).

Expected Results Table:

ParameterControlLow Dose (1 µM)High Dose (50 µM)Interpretation
AChE Activity 100%~60%<10%Potent Inhibition
Cell Viability (24h) 100%98%90%Low acute cytotoxicity
Cell Viability (72h) 100%85%40% Delayed cytotoxicity
ROS Levels Baseline1.5x4.0xOxidative damage mechanism

Mechanistic Pathway Visualization

The following diagram details the dual-pathway toxicity of O,S,S-TEPDT: the immediate cholinergic pathway and the delayed pulmonary/neuropathic pathway.

ToxicityMechanism Toxin O,S,S-TEPDT Exposure AChE AChE Phosphorylation Toxin->AChE Rapid Binding Lung Lung Epithelium (Clara/Type II Cells) Toxin->Lung Distribution ACh_Accum Acetylcholine Accumulation AChE->ACh_Accum Crisis Cholinergic Crisis (Tremors, Salivation) ACh_Accum->Crisis Acute Phase Meta Metabolic Bioactivation? Lung->Meta Local Metabolism Hyper Cell Hypertrophy & Vacuolization Meta->Hyper 3-7 Days Death Delayed Death (Pulmonary Edema) Hyper->Death Respiratory Failure

Figure 2: Dual mechanism of action showing acute cholinergic crisis vs. delayed pulmonary failure.

Protocol 3: Neuropathy Target Esterase (NTE) Assay

To assess the risk of Organophosphate-Induced Delayed Neuropathy (OPIDN), researchers must measure the ratio of AChE inhibition to NTE inhibition.

Concept: If a compound inhibits NTE >70% shortly after dosing, it predicts delayed neuropathy (paralysis) 2-3 weeks later.

  • Tissue Source: Hen brain microsomes (Hens are the gold standard model for OPIDN).

  • Differential Inhibition:

    • NTE hydrolyzes phenyl valerate.

    • Step A: Incubate tissue with Paraoxon (blocks AChE/BChE but not NTE).

    • Step B: Incubate with O,S,S-TEPDT.

    • Step C: Add Phenyl Valerate substrate.

    • Step D: Measure phenol release (colorimetric).

  • Result Interpretation: High potency against NTE (low IC50) indicates high risk of delayed neurotoxicity.

References

  • Aldridge, W. N., et al. (1979). "The toxicological properties of impurities in malathion." Archives of Toxicology, 42(2), 95-106. Link

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. Link

  • Umetsu, N., et al. (1981).[4] "Toxicological properties of phosphorothioate and related esters present as impurities in technical organophosphorus insecticides." Journal of Toxicology and Environmental Health, 7(3-4), 481-497. Link

  • Imamura, T., & Gandy, J. (1988). "Pulmonary toxicity of phosphorothioate impurities found in organophosphate insecticides." Pharmacology & Therapeutics, 38(3), 419-427. Link

  • US EPA. (2013). "Recognition and Management of Pesticide Poisonings: Chapter 5 Organophosphates." EPA Office of Pesticide Programs. Link

Sources

Application Note: High-Throughput Analysis of O,S,S-Triethyl phosphorodithioate in Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the sample preparation techniques for the quantitative analysis of O,S,S-Triethyl phosphorodithioate in various environmental matrices. This compound is an organophosphorus compound utilized as an insecticide and acaricide.[1][2] Its presence in the environment, stemming from agricultural applications, necessitates robust and reliable analytical methods to monitor its concentration and ensure environmental safety. This document details optimized protocols for water and soil matrices, leveraging widely accepted techniques such as Solid-Phase Extraction (SPE) and the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. The methodologies are designed to provide high recovery rates, low limits of detection, and compatibility with modern chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Analytical Challenge

This compound, an organophosphorus pesticide, poses a potential risk to ecosystems and human health due to its moderate toxicity and persistence in the environment.[1] Accurate quantification of this analyte in complex environmental samples is crucial for regulatory monitoring and risk assessment. The primary challenge in analyzing this compound lies in its effective extraction from diverse matrices, which can contain a multitude of interfering compounds. This guide provides validated sample preparation workflows designed to overcome these challenges, ensuring the generation of high-quality data.

Chemical Properties of this compound:

PropertyValueReference
Chemical FormulaC6H15O2PS2[1][2]
Molecular Weight214.29 g/mol [2]
AppearanceColorless to pale yellow liquid[1]
Boiling Point244.3°C at 760 mmHg[2]
SolubilitySoluble in organic solvents, limited solubility in water[1]
CAS Number2524-09-6[2]

Analysis in Aqueous Matrices: Solid-Phase Extraction (SPE) Protocol

For the analysis of this compound in water samples (e.g., river water, groundwater), Solid-Phase Extraction (SPE) is the method of choice. SPE offers excellent analyte concentration and cleanup, leading to cleaner extracts and improved analytical sensitivity.

Rationale for SPE

SPE is preferred over traditional liquid-liquid extraction (LLE) as it is more efficient, uses significantly less solvent, and is amenable to automation.[3] The choice of a polymeric sorbent is critical for retaining organophosphorus compounds of varying polarities from aqueous samples.[4]

Experimental Workflow: SPE for Water Samples

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1 L Water Sample pH_Adjust Adjust to pH 7 Sample->pH_Adjust Condition Condition SPE Cartridge (DCM, Methanol, DI Water) pH_Adjust->Condition Load Load Sample (15 mL/min) Condition->Load Dry Dry Cartridge (Vacuum) Load->Dry Elute Elute with Acetone & DCM Dry->Elute Dry_Eluate Dry Eluate (Sodium Sulfate) Elute->Dry_Eluate Concentrate Concentrate (Nitrogen Stream, 40°C) Dry_Eluate->Concentrate Reconstitute Reconstitute in n-hexane Concentrate->Reconstitute Analysis GC-MS or LC-MS Analysis Reconstitute->Analysis

Caption: SPE Workflow for Water Samples

Detailed SPE Protocol

Materials:

  • SPE Cartridges: Polymeric sorbent (e.g., Styre Screen® HL DVB)[4]

  • Dichloromethane (DCM), Acetone, Methanol, n-hexane (pesticide residue grade)

  • Deionized (DI) Water

  • Anhydrous Sodium Sulfate

  • SPE Manifold

  • Nitrogen Evaporation System

Procedure:

  • Sample Preparation: Adjust a 1 L water sample to a neutral pH of 7.[4] This is critical as organophosphorus esters can hydrolyze under acidic or basic conditions.[4]

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 3 x 5 mL of DCM.

    • Condition with 2 x 5 mL of methanol.

    • Equilibrate with 2 x 5 mL of DI water.[4]

  • Sample Loading: Draw the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 15 mL/min.[4]

  • Cartridge Drying: After loading, dry the cartridge under full vacuum for 10 minutes to remove residual water.[4]

  • Analyte Elution:

    • Elute the retained analytes with two aliquots of 5 mL of a 1:1 mixture of acetone and DCM.[4]

  • Drying and Concentration:

    • Pass the eluate through a column of anhydrous sodium sulfate to remove any remaining water.

    • Concentrate the dried eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.[4]

  • Solvent Exchange: Add 3 mL of n-hexane and continue concentrating to a final volume of 2 mL.[4]

  • Analysis: The sample is now ready for injection into a GC-MS or LC-MS system.

Expected Performance
ParameterExpected ValueReference
Recovery70 - 135%
Limit of Quantification (LOQ)< 5 µg/L
Relative Standard Deviation (RSD)< 10%

Analysis in Soil and Sediment Matrices: QuEChERS and Ultrasonic Extraction

For solid matrices like soil and sediment, which are more complex than water, more rigorous extraction techniques are required. The QuEChERS method has gained widespread acceptance for pesticide residue analysis in complex matrices due to its simplicity, speed, and effectiveness.[5][6] Ultrasonic extraction is another powerful technique for extracting pesticides from solid samples.[7][8]

The QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[9] This two-step process effectively removes a wide range of matrix interferences.[6]

Experimental Workflow: QuEChERS for Soil Samples

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 10 g Soil Sample Add_Solvent Add 10 mL Acetonitrile Sample->Add_Solvent Shake1 Vortex for 5 min Add_Solvent->Shake1 Add_Salts Add QuEChERS Salts (Citrate Buffered) Shake1->Add_Salts Shake2 Shake for 2 min Add_Salts->Shake2 Centrifuge1 Centrifuge (≥3000 rcf, 5 min) Shake2->Centrifuge1 Transfer Transfer 1 mL Supernatant Centrifuge1->Transfer Add_dSPE Add to d-SPE Tube (PSA and MgSO4) Transfer->Add_dSPE Vortex Vortex for 30 sec Add_dSPE->Vortex Centrifuge2 Centrifuge (≥5000 rcf, 2 min) Vortex->Centrifuge2 Filter Filter Supernatant Centrifuge2->Filter Analysis GC-MS or LC-MS Analysis Filter->Analysis

Caption: QuEChERS Workflow for Soil Samples

Detailed QuEChERS Protocol

Materials:

  • Acetonitrile (pesticide residue grade)

  • QuEChERS extraction salts (e.g., citrate buffered)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and anhydrous magnesium sulfate (MgSO4)[9]

  • 50 mL and 2 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of water, then allow to hydrate for 30 minutes.[5]

  • Extraction:

    • Add 10 mL of acetonitrile to the sample tube.

    • Vortex or shake vigorously for 5 minutes to extract the pesticides.[5]

    • Add the contents of a citrate-buffered QuEChERS extraction salt packet.

    • Immediately shake for at least 2 minutes.[5]

    • Centrifuge for 5 minutes at ≥3000 rcf.[5]

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE cleanup tube containing PSA and MgSO4.[5] The PSA sorbent is effective in removing organic acids and other polar interferences.[9]

    • Vortex for 30 seconds.

    • Centrifuge for 2 minutes at ≥5000 rcf.[5]

  • Analysis: The purified supernatant is ready for direct analysis by GC-MS or LC-MS.

Ultrasonic Extraction Protocol

Ultrasonic extraction provides an alternative, efficient method for extracting pesticides from soil.[7][10]

Procedure:

  • Weigh 5 g of homogenized soil into a glass vial.

  • Add 10 mL of a 1:1 (v/v) mixture of acetone and petroleum ether.[8]

  • Place the vial in an ultrasonic bath and sonicate for 20 minutes.[11]

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction with a fresh aliquot of solvent.

  • Combine the supernatants and proceed with cleanup and analysis as described for the QuEChERS method.

Expected Performance for Soil Analysis
ParameterExpected ValueReference
Recovery87 - 108%[12]
Limit of Detection (LOD)0.2 - 0.5 µg/kg[12]
Relative Standard Deviation (RSD)2.0 - 7.6%[12]

Analytical Instrumentation

The final extracts from either water or soil sample preparation can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • GC-MS: This is a robust and widely used technique for the analysis of semi-volatile organophosphorus pesticides.[13][14] A non-polar capillary column (e.g., HP-5MS) is typically used for separation.[15]

  • LC-MS/MS: This technique is particularly advantageous for more polar or thermally labile compounds.[16] Reversed-phase chromatography with a C18 column is commonly employed.[17]

Conclusion

The sample preparation methods detailed in this application note provide reliable and efficient workflows for the analysis of this compound in environmental matrices. The choice between SPE for aqueous samples and QuEChERS or ultrasonic extraction for solid samples will depend on the specific matrix and laboratory capabilities. Adherence to these protocols will enable researchers and analytical scientists to generate accurate and reproducible data for the monitoring of this important environmental contaminant.

References

  • Vertex AI Search. (n.d.). Dispersive Solid-Phase Extraction of Multiresidue Pesticides in Food and Water Samples.
  • LCGC International. (n.d.). Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent.
  • Waters Corporation. (n.d.). Multi-Residue Analysis of Pesticides in Fruits using DisQuE, a Dispersive Solid- Phase Extraction Kit.
  • RSC Publishing. (n.d.). Determination of six organophosphorus pesticides in water samples by three-dimensional graphene aerogel-based solid-phase extraction combined with gas chromatography/mass spectrometry.
  • DTO Innovators. (2014, November 7). Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL.
  • Chromatography Online. (n.d.). Multi-Residue Analysis of Pesticides in Fruits Using DisQuE, a Dispersive Solid-Phase Extraction Kit.
  • MilliporeSigma. (n.d.). SPE for Pesticide Residue Analysis in Spices and Other Dry, Difficult Samples.
  • CymitQuimica. (n.d.). CAS 2524-09-6: Phosphorodithioic acid, O,O,S-triethyl ester.
  • LookChem. (n.d.). Cas 2524-09-6,O,O,S-TRIETHYLDITHIOPHOSPHATE.
  • Thermo Fisher Scientific. (n.d.). Determination of Pesticide Residues in Drinking Water Using Automated Solid-Phase Extraction and GC-NPD.
  • PubMed. (2005, March 15). Assessment of pesticide contamination in soil samples from an intensive horticulture area, using ultrasonic extraction and gas chromatography-mass spectrometry.
  • ACS Publications. (n.d.). Determination of Organophosphorus Pesticides in Water by Solid-Phase Extraction Followed by Liquid Chromatography/High-Flow Pneumatically Assisted Electrospray Mass Spectrometry.
  • ResearchGate. (2020, August 17). Application of Miniaturised Ultrasonic Extraction to the Analysis of Organochlorine Pesticides in Soil.
  • PMC. (n.d.). Magnetic dispersive solid-phase extraction of organochlorine pesticides from honey samples in a narrow-bore tube prior to HPLC analysis.
  • SciELO. (2010). EXTRACTION OF PESTICIDE RESIDUES IN SOIL BY ULTRASOUND ASSISTED.
  • ResearchGate. (2025, August 5). (PDF) Ultrasonic Solvent Extraction of Organochlorine Pesticides from Soil.
  • UCT. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil.
  • AZoM. (2021, October 14). Pesticide Residue Removal: Plackett-Burman Analysis Optimizes Ultrasonic Cleaning.
  • CAS Common Chemistry. (n.d.). Phosphorodithioic acid, O,O,S-triethyl ester.
  • BenchChem. (n.d.). O,O,S-Trimethyl Phosphorothioate|CAS 152-20-5.
  • Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
  • ChemicalBook. (n.d.). O,O,S-triethyl phosphorothioate CAS#: 1186-09-0.
  • Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis.
  • PMC. (2022, July 5). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review.
  • ResearchGate. (2022, July 5). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review.
  • NIST. (n.d.). Phosphorothioic acid, O,O,S-triethyl ester.
  • Springer. (2025, November 17). Current trends in liquid chromatography-mass spectrometry analysis of small interfering RNAs.
  • ResearchGate. (2025, August 6). (PDF) Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography-high resolution mass spectrometry.
  • PMC. (n.d.). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography.
  • PMC. (n.d.). Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry.
  • Scribd. (n.d.). Determination of Trimethyl Phosphorothioate (TMPT) in Omethoate 290 SL Using GC-MS.
  • PubMed. (2012, July 18). Phosphorothioate oligonucleotide quantification by μ-liquid chromatography-mass spectrometry.
  • Waters Corporation. (n.d.). LC-MS Analysis of Synthetic Oligonucleotides.
  • CCiTUB. (n.d.). Gas Chromatography - Mass Spectrometry.
  • LGC Standards. (n.d.). O,O',O''-Triethyl Phosphorothioate.
  • LCGC International. (2026, February 11). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs).
  • eScholarship. (2025, March 18). Comprehensive Nontargeted Analysis of Drinking Water Supplies to Identify Chemicals Associated with Estrogen Receptor Agonism or.
  • Semantic Scholar. (2025, February 26). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish.
  • DTIC. (n.d.). QUANTITATIVE METHOD FOR THE DETECTION OF TRIETHYL PHOSPHATE IN AQUEOUS SOLUTIONS U.S. Army Soldier and Biological Chemical Comma.
  • ResearchGate. (n.d.). Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices | Request PDF.
  • PubMed. (2022, August 15). Occurrence, distribution and risk assessment of organophosphate esters (OPEs) in water sources from Northeast to Southeast China.
  • LCGC International. (2021, October 1). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes.
  • ScienceDirect. (2021, February 13). determination of phosphite (hpo3.
  • Agilent. (n.d.). ICP-OES Analysis of Phosphorus in Soils Extracted using the Lancaster Leachate Method.
  • EPA. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemic.
  • ITRC. (n.d.). 10 Analytical Methods - Soil Background and Risk Assessment.
  • MDPI. (2022, November 14). A Novel Paper-Based Reagentless Dual Functional Soil Test to Instantly Detect Phosphate Infield.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to the Long-Term Storage of O,S,S-Triethyl phosphorodithioate

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to ensure the chemical integrity of O,S,S-Triethyl phosphorodithioate for reproducible research.

Welcome to the technical support center for this compound. As Senior Application Scientists, we recognize that the stability and purity of your reagents are foundational to the success of your research. This compound, like many organophosphorus compounds, is susceptible to degradation if not stored under optimal conditions.[1][2] This can lead to a loss of potency, the introduction of interfering artifacts, and ultimately, compromised data integrity.

This guide is designed to provide you with a comprehensive understanding of the potential degradation pathways and to offer clear, actionable protocols for long-term storage and stability verification. Our aim is to empower you with the knowledge to maintain the integrity of your this compound stocks, ensuring the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its long-term stability a primary concern?

This compound is an organophosphorus compound with the chemical formula C6H15O2PS2.[3][4] Its structure, which features a phosphorus center bonded to oxygen and sulfur atoms, makes it a valuable molecule in various research applications. However, these same structural features render it susceptible to chemical degradation over time, primarily through two mechanisms: hydrolysis and oxidation.[2][3][5] The accumulation of degradation products can significantly alter the compound's purity and activity, making it crucial to implement and maintain a rigorous storage protocol to ensure experimental consistency.

Q2: What are the specific chemical reactions that cause this compound to degrade?

The degradation of this compound is primarily driven by two environmental factors: water and oxygen.

  • Hydrolysis: In the presence of moisture, the ester linkages (P-O and P-S) in the molecule are vulnerable to cleavage. This reaction breaks down the parent compound into smaller, inactive, or interfering byproducts. The rate of hydrolysis can be influenced by factors such as pH and temperature.[2][3]

  • Oxidation: The sulfur atoms in the phosphorodithioate moiety are susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can convert the phosphorodithioate into its corresponding phosphorothioate or phosphate analogs, altering its chemical properties and biological activity.[5][6] This oxidative degradation can be accelerated by exposure to light.

DegradationPathways cluster_main This compound Degradation cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway Compound O,S,S-Triethyl phosphorodithioate Hydrolysis_Products Hydrolytic Byproducts (e.g., Thiophosphoric acids) Compound->Hydrolysis_Products Moisture (H₂O) Oxidation_Products Oxidized Analogs (e.g., Phosphorothioates) Compound->Oxidation_Products Oxygen (O₂) Light

Caption: Key degradation pathways for this compound.

Troubleshooting Guide

Issue: My experimental results have become inconsistent, and I suspect my older stock of this compound may be the cause.

  • Causality: Inconsistent biological or chemical activity is a classic indicator of reagent degradation. A decrease in the concentration of the active parent compound and the potential introduction of functionally distinct degradation products can lead to diminished efficacy or off-target effects, resulting in poor reproducibility.

  • Troubleshooting Protocol:

    • Quarantine the Stock: Immediately cease using the suspect stock in any critical experiments to prevent further data corruption.

    • Visual Inspection: Examine the stock solution. Any change in color (e.g., from colorless to yellow), the appearance of cloudiness, or the formation of precipitate suggests significant chemical change.[7]

    • Analytical Verification (Mandatory): A visual inspection is not sufficient. You must analytically determine the purity of the stock. High-Performance Liquid Chromatography (HPLC) is the recommended method.

      • Compare the chromatogram of your aged stock against a recently purchased, certified reference standard.

      • Look for a decrease in the area of the main peak corresponding to this compound.

      • Observe the appearance of new peaks, which indicate the presence of degradation products.

    • Decision: If the purity has dropped below an acceptable threshold for your application (e.g., <95%), the stock should be discarded according to your institution's hazardous waste disposal procedures. Procure and qualify a new batch of the compound.

Issue: I have just received a new vial of this compound. What is the best way to prepare it for long-term storage?

  • Causality: The goal is to create a storage environment that minimizes exposure to the key drivers of degradation: water, oxygen, and light. Preparing the compound correctly from day one is the most effective preventative measure.

  • Best Practices Workflow:

    • Work in a Controlled Environment: Handle the neat compound in a fume hood. If possible, use a glove box or glove bag flushed with an inert gas (argon or nitrogen) to minimize exposure to air and humidity.

    • Use Appropriate Solvents: If preparing a stock solution, use a high-purity, anhydrous (dry) aprotic solvent such as acetonitrile or DMSO.

    • Aliquot: Do not store the entire batch in a single container. Aliquot the compound (either neat or as a concentrated stock solution) into smaller, single-use volumes. This critical step prevents contamination of the entire stock each time a sample is needed and minimizes the damaging effects of repeated freeze-thaw cycles.

    • Select Proper Vials: Use amber glass vials with PTFE-lined screw caps. Amber glass protects against light-induced degradation, while the PTFE liner provides a chemically inert and tight seal.

    • Purge with Inert Gas: Before sealing each aliquot, flush the headspace of the vial with a gentle stream of argon or nitrogen. This displaces oxygen from the vial, creating an inert atmosphere that inhibits oxidation.[7][8]

    • Label Thoroughly: Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials.

    • Store Cold: Place the labeled aliquots in a freezer at -20°C for routine long-term storage. For storage extending beyond one year, -80°C is recommended.[9]

StorageWorkflow start Receive New Compound aliquot Aliquot into Single-Use Amber Glass Vials start->aliquot solvent Dissolve in Anhydrous Aprotic Solvent (if required) aliquot->solvent purge Flush Vial Headspace with Inert Gas (Ar or N₂) solvent->purge seal Seal with PTFE-Lined Cap purge->seal store Store at ≤ -20°C (or -80°C for >1 year) seal->store end Qualified for Use store->end

Caption: Recommended workflow for preparing this compound for storage.

Quantitative Data & Protocols

Table 1: Recommended Storage Conditions Summary
ParameterRecommended ConditionRationale
Temperature -20°C to -80°CSlows the rate of all chemical reactions, including hydrolysis and oxidation.[9]
Atmosphere Inert (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation of sulfur atoms.[7][8]
Light Exposure Protected from LightStored in amber vials to prevent light-induced degradation.
Moisture AnhydrousPrevents hydrolytic cleavage of the phosphoester bonds.[3]
Container Amber Glass Vial, PTFE-lined CapEnsures chemical inertness, provides a tight seal, and blocks light.
Handling Single-Use AliquotsMinimizes freeze-thaw cycles and prevents contamination of the bulk stock.
Protocol: Routine Purity Verification by HPLC

This is a self-validating protocol to confirm the integrity of your stored compound.

1. Objective: To quantify the purity of an this compound sample and detect the presence of degradation products.

2. Materials:

  • This compound sample (from storage)

  • Certified this compound reference standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 2.5-5 µm particle size)

  • HPLC system with UV detector

3. Method:

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., Water) and Mobile Phase B (e.g., Acetonitrile).

  • Standard Preparation: Prepare a stock solution of the reference standard in ACN at 1 mg/mL. Dilute to a working concentration of ~50 µg/mL.

  • Sample Preparation: Prepare your stored sample at the same theoretical concentration (~50 µg/mL) in ACN.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm (or as appropriate for the compound)

    • Column Temperature: 30°C

    • Gradient:

      • Start at 60% B

      • Ramp to 95% B over 15 minutes

      • Hold at 95% B for 2 minutes

      • Return to 60% B and equilibrate for 5 minutes

  • Analysis:

    • Inject the reference standard first to establish the retention time and peak shape for the pure compound.

    • Inject your stored sample.

    • Compare the chromatograms. Calculate purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100. A significant decrease in purity or the appearance of new, sizable peaks indicates degradation.

References

  • Title: O,O,S-TRIETHYLDITHIOPHOSPHATE Source: LookChem URL: [Link]

  • Title: Phosphorothioic acid, O,O,S-triethyl ester Source: NIST WebBook URL: [Link]

  • Title: Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: O,O',O''-Triethyl phosphorothioate Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Phorate Degradation Pathway Source: Eawag-BBD URL: [Link]

  • Title: Microbial degradation of organophosphorus compounds Source: ResearchGate URL: [Link]

  • Title: Direct Conversion of Benzylic and Allylic Alcohols to Diethyl Phosphonates Source: Organic Syntheses URL: [Link]

  • Title: Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions Source: Environmental Science & Technology URL: [Link]

Sources

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of O,S,S-Triethyl phosphorodithioate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O,S,S-Triethyl phosphorodithioate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the principles behind these methods to empower you to overcome these solubility hurdles effectively and efficiently.

This compound is an organophosphorus compound characterized by its limited solubility in water, while being soluble in many organic solvents.[1] This low aqueous solubility can present significant challenges in a variety of experimental settings, from biological assays to formulation development. This guide provides a comprehensive overview of proven methods to enhance its solubility, complete with troubleshooting guides and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in water?

A1: The low aqueous solubility of this compound stems from its chemical structure. The presence of three ethyl groups (-CH2CH3) and two sulfur atoms contributes to its overall nonpolar and hydrophobic nature. Water is a highly polar solvent, and following the principle of "like dissolves like," it preferentially dissolves polar molecules. The nonpolar character of this compound leads to unfavorable interactions with water molecules, resulting in its limited solubility.

Q2: I'm seeing a precipitate when I try to dissolve this compound in my aqueous buffer. What are my options?

A2: This is a common issue. You have several methods at your disposal to increase its solubility, which we will explore in detail in this guide. The primary strategies include:

  • Co-solvent Systems: Introducing a water-miscible organic solvent to the aqueous phase to reduce the overall polarity of the solvent system.

  • Surfactant-Based Formulations (Emulsifiable Concentrates): Using surfactants to create a stable emulsion of the compound in water.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity to enhance its apparent solubility.

  • Lipid-Based Formulations: Dissolving or dispersing the compound in lipidic excipients.

Q3: Are there any safety precautions I should be aware of when handling this compound and the recommended solvents?

A3: Yes. This compound is an organophosphorus compound and should be handled with care due to potential toxicity.[1] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The organic solvents used as co-solvents or in formulations can also be flammable and have their own specific handling requirements. Always consult the Safety Data Sheet (SDS) for this compound and any other chemicals you are using.

Troubleshooting Guide: Common Solubility Issues

Problem Potential Cause Troubleshooting Steps & Solutions
Compound precipitates out of solution upon dilution with aqueous buffer. The concentration of the organic co-solvent is too low in the final solution to maintain solubility.1. Increase the initial concentration of the co-solvent in your stock solution. 2. Decrease the final dilution factor. 3. Consider switching to a stronger co-solvent (e.g., DMSO, DMF). 4. Explore surfactant-based or cyclodextrin-based methods for better stability upon dilution.
The solution is cloudy or forms an unstable emulsion. The chosen surfactant or surfactant blend is not optimal for creating a stable emulsion. The concentration of the surfactant may be too low.1. Screen a panel of surfactants with varying Hydrophilic-Lipophilic Balance (HLB) values. 2. Try a blend of non-ionic and anionic surfactants. 3. Increase the surfactant concentration. 4. Ensure vigorous mixing or sonication during the emulsification process.
Cyclodextrin complexation is not significantly increasing solubility. The type or concentration of cyclodextrin is not suitable. The complexation efficiency is low.1. Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-CD). 2. Increase the molar ratio of cyclodextrin to this compound. 3. Optimize the complexation method (e.g., kneading, co-precipitation, freeze-drying).
The lipid-based formulation is unstable and phase separates. The lipid carrier and/or surfactant system is not optimized. The drug loading is too high.1. Screen different lipid excipients (oils, triglycerides). 2. Adjust the ratio of oil, surfactant, and co-surfactant. 3. Consider using a co-emulsifier. 4. Reduce the concentration of this compound in the formulation.

In-Depth Methodologies for Solubility Enhancement

Method 1: Co-solvent Systems

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This "polarity-tuning" makes the aqueous environment more hospitable to nonpolar compounds like this compound, thereby increasing their solubility.

Common Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (PEG), particularly PEG 400

  • Select a Co-solvent: For initial trials, DMSO is a robust choice due to its high solubilizing power for a wide range of compounds.

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of this compound.

    • Add the chosen co-solvent (e.g., DMSO) dropwise while vortexing or sonicating until the compound is fully dissolved. Aim for the highest possible concentration to minimize the amount of co-solvent in your final working solution.

  • Dilution into Aqueous Buffer:

    • Slowly add the concentrated stock solution to your aqueous buffer while vortexing.

    • Crucial Tip: Add the stock solution to the buffer, not the other way around, to minimize the risk of precipitation.

    • Observe for any signs of precipitation. If the solution remains clear, the compound is soluble at that final concentration.

  • Precipitation upon Dilution: If the compound precipitates, the final concentration of the co-solvent is likely below the critical level needed to maintain solubility. Try increasing the concentration of your stock solution or using a smaller dilution factor.

  • Cellular Toxicity: Be mindful that high concentrations of co-solvents like DMSO can be toxic to cells in biological assays. It is crucial to have a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.

Method 2: Surfactant-Based Formulations (Emulsifiable Concentrates)

Principle: This method is widely used in the agricultural industry for formulating poorly water-soluble pesticides. An emulsifiable concentrate (EC) is a formulation where the active ingredient is dissolved in an organic solvent along with a blend of surfactants. When this concentrate is diluted with water, it spontaneously forms a stable oil-in-water emulsion, with the this compound encapsulated within the oil droplets.

Key Components:

  • Active Ingredient: this compound

  • Solvent: A water-immiscible organic solvent (e.g., xylene, aromatic naphthas).

  • Emulsifiers/Surfactants: A blend of non-ionic and anionic surfactants is often used to achieve optimal stability.

Caption: Workflow for developing an emulsifiable concentrate formulation.

A patent for a profenofos emulsifiable concentrate provides the following example composition by weight percentage:[5]

  • Profenofos: 4%

  • Phoxim (another organophosphate): 36%

  • Calcium dodecylbenzene sulfonate (anionic surfactant): 7%

  • Phenethylphenol polyoxyethylene ether (non-ionic surfactant): 8%

  • Safener: 10%

  • Xylene (solvent): 35%

Another example for a 50% Profenofos EC formulation includes:[6]

  • Profenofos Technical: 50-55%

  • Emulsifier Blend (e.g., non-ionic/anionic): 8-12%

  • Stabilizer: 1-2%

  • Solvent (e.g., C9 aromatic solvent/mix xylene): to make up 100%

  • Dissolve the Active Ingredient: In a glass beaker, dissolve a known weight of this compound in the selected organic solvent (e.g., xylene).

  • Add Surfactants: Add the calculated amounts of the anionic and non-ionic surfactants to the solution and mix until a homogenous concentrate is formed.

  • Emulsification: In a separate container, add the desired volume of water. While stirring vigorously, slowly add the emulsifiable concentrate to the water. A milky white emulsion should form spontaneously.

  • Stability Assessment: Allow the emulsion to stand undisturbed and observe for any signs of instability such as creaming (a concentrated layer of droplets at the top), sedimentation (settling of droplets at the bottom), or phase separation (coalescence of droplets into a distinct oil layer).

Method 3: Cyclodextrin Inclusion Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their hydrophobic core. This forms an inclusion complex that has a hydrophilic exterior, leading to a significant increase in the apparent aqueous solubility of the guest molecule.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Natural and widely used, but has limited water solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with much higher aqueous solubility and is often preferred for pharmaceutical applications.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with excellent solubility and a favorable safety profile.

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a water-soluble inclusion complex.

This protocol is adapted from a method used for the organophosphate pesticide chloramidophos.[8]

  • Prepare the Cyclodextrin Paste: In a mortar, place a 1:1 molar ratio of β-cyclodextrin to this compound. Add a small amount of water to the β-cyclodextrin and knead to form a uniform paste.

  • Add the Active Ingredient: Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., acetone).

  • Kneading: Slowly add the this compound solution to the cyclodextrin paste in the mortar. Knead the mixture vigorously for approximately 1 hour. During this process, small amounts of the organic solvent can be added to maintain a paste-like consistency.

  • Drying and Washing: Spread the resulting paste in a thin layer and allow it to air-dry or place it in a low-temperature oven (e.g., 30-40°C) until completely dry.

  • Purification: Wash the dried powder with a small amount of a solvent in which the free this compound is soluble but the complex is not (e.g., acetonitrile) to remove any uncomplexed compound.

  • Final Drying: Dry the purified complex to obtain a fine powder. This powder can then be tested for its solubility in aqueous solutions.

Summary of Solubilization Strategies

Method Principle Advantages Considerations
Co-solvents Reduces the polarity of the aqueous solvent system.Simple to prepare; effective for creating stock solutions.Potential for precipitation upon dilution; co-solvent may have biological or toxic effects.
Surfactants (Emulsifiable Concentrates) Forms a stable oil-in-water emulsion of the compound.High loading capacity; stable upon dilution; widely used in agricultural formulations.Requires careful selection of solvent and surfactant blend; potential for phytotoxicity in plant-based assays.
Cyclodextrins Encapsulates the hydrophobic molecule within a hydrophilic shell.Significant increase in apparent water solubility; can improve stability; low toxicity of many cyclodextrin derivatives.Limited loading capacity; complexation efficiency can vary; may be a more expensive option.
Lipid-Based Formulations The compound is dissolved or dispersed in lipid excipients.Can enhance oral bioavailability; protects the compound from degradation.More complex formulations; may require specialized equipment for preparation and characterization.

References

  • Profenofos (Ref: OMS 2004) - AERU - University of Hertfordshire. [Link]

  • TECHNICAL DATA SHEET PROFENOFOS TECHNICAL 94% Min. - Coromandel. [Link]

  • US EPA-Pesticides; Profenofos. [Link]

  • Profenofos Technical | Coromandel. [Link]

  • Profenofos.phoxim emulsifiable concentrate and its preparation method - Eureka | Patsnap. [Link]

  • Profenofos 50% Ec Recipe | PDF | Emulsion | Chemistry - Scribd. [Link]

  • PROFENOFOS (171) First draft prepared by Mr Makoto Irie, Ministry of Agriculture, Forestry and Fisheries, Tokyo, Japan EXPLANATI. [Link]

  • Preparation, Stabilization, and Bioefficacy of β-Cyclodextrin Inclusion Compounds of Chloramidophos | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Preparation and characterization of the inclusion complex of chlorpyrifos in cyclodextrins to improve insecticide formulations - PubMed. [Link]

  • Formulation - Agro Chemicals. [Link]

  • Preparation and Characterization of the Inclusion Complex of Chlorpyrifos in Cyclodextrins To Improve Insecticide Formulations | Request PDF - ResearchGate. [Link]

  • Formulation of insecticide profenofos using Surfactant Diethanolamide (DEA) based on palm olein - ResearchGate. [Link]

  • Formulating emulsifiable concentrate (EC) - Croda Agriculture. [Link]

  • Pesticide Formulations - Ask IFAS - University of Florida. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. [Link]

Sources

How to ensure the stability of O,S,S-Triethyl phosphorodithioate in various experimental assays.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource , designed for researchers requiring high-level troubleshooting and stability assurance for O,S,S-Triethyl phosphorodithioate (O,S,S-TEPD) .

This compound is chemically distinct from its isomers (O,O,S- and O,O,O- variants).[1][2] It is often encountered as a toxicologically active impurity in organophosphate formulations or as a specific probe for cholinesterase inhibition.[1][2] Its stability profile is governed by the P-S bond lability and susceptibility to alkaline hydrolysis and oxidative desulfuration .[2]

Ticket ID: TEPD-STAB-001 Subject: Stability, Handling, and Assay Optimization for O,S,S-TEPD Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1][2]

🛑 Emergency Brief: The "Must-Knows"

If you are about to run an assay, read this first to prevent immediate data loss.

ParameterCritical ConstraintThe "Why" (Mechanism)
Storage Temp -20°C to -80°C O,S,S-TEPD is thermodynamically unstable relative to its hydrolysis products. Heat accelerates P-S bond cleavage.[1][2]
pH Tolerance pH 4.0 – 7.0 Strictly avoid pH > 8.0. The P-S bond is highly susceptible to nucleophilic attack by hydroxide ions (

).[1]
Solvent Acetonitrile (ACN) or Toluene Avoid alcohols (MeOH/EtOH) for long-term storage to prevent transesterification.[2] Avoid DMSO if oxidation is a concern.[1][2]
Gas Overlay Argon or Nitrogen Essential.[1][2] Atmospheric oxygen can oxidize the sulfur moieties to sulfoxides, altering potency and solubility.[1][2]

Module 1: Chemical Identity & Isomer Verification

Many stability issues stem from using the wrong isomer.[2] O,S,S-TEPD is often confused with O,O,S-TEP or O,O,O-TEPT.[1][2]

Q: How do I confirm I am working with O,S,S-TEPD and not an isomer? A: You must verify the structure via


-NMR  or GC-MS  retention time.[2]
  • Structure: O-Ethyl S,S-diethyl phosphorodithioate.

    • Formula:

      
      
      
    • Key Feature: Two ethyl groups attached via Sulfur, one via Oxygen.[1][2]

  • Diagnostic Shift: In

    
    -NMR, the chemical shift of the O,S,S-isomer is distinct (typically further downfield compared to O,O,O- analogs due to the desheilding effect of the P=O double bond combined with thiol esters).[1][2]
    
  • GC-MS Profile: O,S,S-TEPD typically elutes later than the O,O,O-isomer on non-polar columns (e.g., DB-5) due to higher polarizability of the sulfur centers.[1][2]

Module 2: Stability in Experimental Assays

Troubleshooting degradation during biological or chemical workflows.

Aqueous Stability (Hydrolysis)

Issue: "My compound disappears in the buffer control within 2 hours." Root Cause: Alkaline Hydrolysis.[1][2][3] Mechanism: The P-S bond (phosphorothiolate) is a "high-energy" bond compared to P-O.[1] At pH > 7.5, hydroxide ions attack the phosphorus center, displacing the ethyl thiolate group (


).[1][2]

Protocol Adjustment:

  • Buffer Selection: Switch to MES (pH 6.0) or PIPES (pH 6.8) .[1][2] Avoid Tris or Carbonate buffers at high pH.[1][2]

  • Temperature: If the assay allows, incubate at 4°C rather than 37°C. Hydrolysis rates follow Arrhenius kinetics; dropping temperature by 10°C can slow degradation by ~2-3x.[2]

Oxidative Stability

Issue: "I see a peak with Mass +16 in my LC-MS." Root Cause: S-Oxidation. Mechanism: The sulfur atoms in the P-S-C linkage are prone to oxidation by dissolved oxygen or reactive oxygen species (ROS) in the media, forming sulfoxides (


).[1][2]

Protocol Adjustment:

  • Degassing: Thoroughly degas all buffers using vacuum filtration or helium sparging.[1][2]

  • Antioxidants: If compatible with your biology, add 0.1 mM EDTA (chelates metals that catalyze oxidation) or trace ascorbate.[1][2]

Adsorption (The "Ghost" Loss)

Issue: "The concentration drops immediately after serial dilution." Root Cause: Lipophilic Adsorption.[1][2] Mechanism: O,S,S-TEPD is lipophilic (


).[1][2] It binds rapidly to polypropylene (tips, tubes) and polystyrene (plates).[1][2]

Protocol Adjustment:

  • Labware: Use Glass vials for stocks. Use Low-Retention pipette tips.

  • Carrier Protein: In biological media, include 0.1% BSA or HSA to act as a carrier, preventing loss to plasticware (ensure BSA does not have esterase activity that hydrolyzes the drug).[1][2]

Module 3: Visualization of Instability Pathways

The following diagram illustrates the critical degradation pathways you must mitigate.

TEPD_Stability TEPD O,S,S-TEPD (Active Compound) Hydrolysis Hydrolysis (pH > 7.5) TEPD->Hydrolysis Nucleophilic Attack on Phosphorus Oxidation Oxidation (Dissolved O2 / ROS) TEPD->Oxidation S-Oxidation Thermal Thermal Isomerization (Temp > 40°C) TEPD->Thermal Rearrangement Prod_Hydro Diethyl phosphorothioate + Ethyl Mercaptan Hydrolysis->Prod_Hydro Prod_Ox Sulfoxides/Sulfones (M+16, M+32) Oxidation->Prod_Ox Prod_Iso Structural Isomers (Loss of Potency) Thermal->Prod_Iso

Caption: Primary degradation pathways for this compound. Red pathways indicate critical failure points at high pH or Temperature.

Module 4: Standard Operating Procedure (SOP)

Preparation of "Gold Standard" Stock Solutions

To ensure reproducibility across assays, follow this strict solubilization protocol.

StepActionTechnical Note
1. Weighing Weigh neat standard into a glass vial.Do not use plastic weigh boats; the oil will adsorb.
2.[2] Solvent Dissolve in Anhydrous Acetonitrile (ACN) .[1][2]ACN is non-protic and chemically inert toward the P-S bond.[2]
3. Concentration Prepare a high conc. stock (e.g., 100 mM ).Higher concentrations are generally more stable than dilute ones.[1][2]
4. Aliquoting Aliquot into amber glass vials with Teflon-lined caps.Minimize headspace.
5. Storage Store at -20°C or lower.Stability: ~6-12 months.
6. Working Sol. Dilute into buffer immediately before use.Keep organic solvent content <1% in final assay to avoid solvent effects.[1][2]

Module 5: Analytical Troubleshooting (FAQ)

Q: I see severe peak tailing in my GC-MS analysis. Is my column bad? A: Likely not. O,S,S-TEPD is thermally labile.[1][2]

  • Diagnosis: Tailing often indicates thermal degradation inside the GC inlet.[2]

  • Fix:

    • Lower Inlet Temperature (try 200°C instead of 250°C).

    • Use Pulsed Splitless injection to minimize residence time in the hot liner.[1][2]

    • Ensure the liner is deactivated (silanized) to prevent catalytic breakdown on active glass sites.[1][2]

Q: Can I use DMSO as a solvent? A: Yes, but with caution.[2]

  • Risk: DMSO is hygroscopic (absorbs water) and can act as a mild oxidant under certain conditions.[1][2]

  • Mitigation: Use fresh, anhydrous DMSO (stored over molecular sieves).[1][2] Do not freeze/thaw DMSO stocks repeatedly, as this introduces moisture.[1][2]

References

  • PubChem. (n.d.).[1][2][4] this compound Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.).[1][2] Phosphorothioic acid, O,O,S-triethyl ester (Isomer Comparison Data). National Institute of Standards and Technology.[2] Retrieved from [Link][1][2]

  • Wolfe, N. L., et al. (1978).[1][2] Chemical and Photochemical Transformation of Selected Pesticides in Aquatic Systems. U.S. Environmental Protection Agency.[1][2] (General reference for organophosphate hydrolysis kinetics).

  • Belden, J. B., & Lydy, M. J. (2000).[1][2] Impact of Atrazine on Organophosphate Insecticide Toxicity. Environmental Toxicology and Chemistry. (Discusses stability of OP impurities and breakdown products).

  • Sigma-Aldrich. (n.d.).[1][2][5] Product Information: Organophosphate Standards Storage and Stability. (General industry standard for OP storage: -20°C, inert gas).[1][2]

Sources

Validation & Comparative

Comparing the performance of different analytical techniques for O,S,S-Triethyl phosphorodithioate.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical techniques for O,S,S-Triethyl phosphorodithioate , a critical impurity and degradation product associated with organophosphorus pesticides.

Executive Summary & Compound Significance

This compound (Structure:


) is a specific isomer often found as a manufacturing impurity or degradation byproduct in ethylated organophosphorus formulations (e.g., Ethion, Phorate, or degradation of Parathion-ethyl).

Its analysis is critical for two reasons:

  • Toxicological Potentiation: Like its trimethyl analogs, S-alkyl isomers are often potent inhibitors of carboxylesterases, which can potentiate the toxicity of the parent pesticide by preventing its detoxification.

  • Isomeric Complexity: It frequently co-exists with its structural isomers, O,O,S-Triethyl phosphorodithioate and O,O,O-Triethyl phosphorothioate . Differentiating these isomers requires high-resolution separation techniques.

This guide compares the three primary analytical approaches: GC-MS (EI) , GC-FPD , and LC-MS/MS , recommending specific workflows for research and quality control.

Comparative Analysis of Techniques

The following table contrasts the performance of the three dominant techniques.

FeatureGC-MS (EI) GC-FPD LC-MS/MS (ESI)
Primary Utility Structural Confirmation & Quantitation Trace Analysis in Complex Matrices Thermolabile / Polar Matrix Analysis
Selectivity High (Mass Spectrum Fingerprint)High (Specific to P and S atoms)High (MRM Transitions)
Sensitivity (LOD) ~1–10 ppb (SIM Mode)~0.1–1 ppb~0.05–0.5 ppb
Isomer Resolution Excellent (Capillary columns separate isomers well)Good (Relies solely on Retention Time)Moderate (Requires specialized columns)
Matrix Effects Moderate (Requires clean-up for dirty matrices)Low (Blind to hydrocarbon background)High (Ion suppression is a risk)
Throughput Medium (20-30 min run times)MediumHigh (10-15 min run times)
Limitation Thermal degradation possible in injector port.No structural confirmation (Retention time only).Isomers may have identical fragmentation patterns.
Expert Insight: Why GC-MS is the "Gold Standard"

While LC-MS/MS offers superior sensitivity, GC-MS is generally preferred for this compound.

  • Volatility: The compound is sufficiently volatile and thermally stable for GC.

  • Fragmentation: Electron Ionization (EI) at 70 eV provides a distinct fragmentation pattern (characteristic ions at m/z 97, 125, 153) that allows for library matching, which is difficult with the softer ESI ionization in LC-MS.

  • Chromatographic Resolution: Capillary GC columns (e.g., 5% phenyl) provide superior peak capacity to resolve the O,S,S isomer from the O,O,S isomer compared to standard C18 LC columns.

Recommended Analytical Workflow (Decision Tree)

The choice of method depends on the sample matrix and the data required (Quantification vs. Identification).

MethodSelection Start Start: Sample Type Matrix Matrix Composition? Start->Matrix Clean Clean Matrix (Active Ingredient / Solvent) Matrix->Clean High Purity Dirty Complex Matrix (Soil, Biological, Food) Matrix->Dirty High Background Goal Analytical Goal? Clean->Goal Quant Trace Quantification Dirty->Quant GCMS Method B: GC-MS (SIM) (Gold Standard) Dirty->GCMS After QuEChERS LCMS Method C: LC-MS/MS (If Thermally Unstable) Dirty->LCMS If polar/aqueous Goal->Quant ID Structural ID / Impurity Profiling Goal->ID GCFPD Method A: GC-FPD (High Selectivity, Low Cost) Quant->GCFPD If MS unavailable Quant->GCMS ID->GCMS

Figure 1: Decision tree for selecting the optimal analytical technique based on matrix complexity and analytical goals.

Detailed Experimental Protocol: GC-MS Analysis

This protocol is designed to be self-validating by incorporating an internal standard and an isomer resolution check.

A. Reagents & Standards
  • Target Analyte: this compound Reference Standard (>98% purity).

  • Internal Standard (ISTD): Tributyl phosphate (TBP) or Triphenyl phosphate (TPP). Note: Do not use a deuterated analog of the parent pesticide as it may co-elute.

  • Resolution Check Mixture: A mix containing equal parts this compound and O,O,S-Triethyl phosphorodithioate.

B. Sample Preparation (Liquid Formulations)
  • Dilution: Weigh 100 mg of sample into a 20 mL volumetric flask.

  • Solvent: Dissolve in Hexane or Acetone (depending on solubility).

  • ISTD Addition: Add 1.0 mL of ISTD solution (100 µg/mL).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a GC vial.

C. GC-MS Instrument Parameters
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm). Rationale: Low polarity phase separates isomers based on boiling point and polarizability.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min) or Split 10:1 (for high conc.), 250°C.

  • Oven Program:

    • Initial: 60°C for 1 min.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 230°C (Critical for isomer separation).

    • Final: 30°C/min to 300°C, hold 3 min.

  • MS Detection:

    • Source Temp: 230°C.

    • Mode: SIM (Selected Ion Monitoring) for quantitation; Scan (50-500 amu) for ID.

    • Target Ions (Predicted): m/z 153 (Base), 125, 97. (Confirm with standard).

D. Self-Validating Criteria (Quality Control)

To ensure trustworthiness, the run must meet these criteria before data acceptance:

  • Resolution (Rs): The valley between the O,S,S and O,O,S isomer peaks must be < 10% of the peak height (Baseline resolution).

  • Ion Ratios: The ratio of m/z 125/153 in the sample must match the standard within ±20%.

  • Linearity: Calibration curve (

    
    ) > 0.995 over the range 0.1 – 10 ppm.
    

Mechanistic Insight: Isomer Formation & Identification

Understanding the chemistry helps in troubleshooting. The "Thiono-Thiol" rearrangement is the primary cause of these impurities.

Rearrangement cluster_0 Analytical Implication Thiono Thiono Isomer (P=S) Heat Thermal / Catalytic Rearrangement Thiono->Heat Thiol Thiol Isomer (P-S) Heat->Thiol Note1 P=S bond is less polar Elutes FASTER on polar columns Note2 P-S bond is more stable Distinct NMR Shift

Figure 2: The Thiono-Thiol rearrangement pathway. Analytical methods must distinguish the rearrangement product (Thiol) from the parent (Thiono).

NMR Validation (The "Truth" Method)

For reference standard characterization, 31P-NMR is the ultimate authority.

  • Protocol: Dissolve ~20 mg in CDCl3.

  • Observation:

    • P=S (Thiono): Typically appears downfield (e.g., δ 60-100 ppm).

    • P-S (Thiol): Shifts upfield (e.g., δ 20-60 ppm).

    • Coupling: The O,S,S-triethyl isomer will show distinct coupling patterns due to the asymmetry compared to the symmetric O,O,O or O,O,S analogs.

References

  • World Health Organization (WHO). (2004). Specifications and Evaluations for Public Health Pesticides: Malathion & Impurities. (Details the impurity profile of organophosphates, including O,O,S and O,S,S isomers).

  • Umetsu, N., et al. (1981). Toxicological properties of phosphorothioate and related esters present as impurities in technical organophosphorus insecticides. Journal of Toxicology and Environmental Health. (Establishes the toxicity of S-alkyl isomers).

  • U.S. EPA. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. (The foundational protocol for GC-based OP analysis).

  • He, P., & Aga, D. S. (2019).[1] Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides. Analytical Methods.[1][2][3][4][5][6] (Comparative data on sensitivity and matrix effects).

Sources

A Comparative Analysis of O,S,S-Triethyl Phosphorodithioate and Other Leading Organophosphate Insecticides

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pest management, organophosphate (OP) insecticides have long held a prominent role due to their high efficacy. This guide provides a detailed comparative analysis of O,S,S-Triethyl phosphorodithioate, a representative phosphorodithioate, against three other widely studied organophosphate insecticides: Chlorpyrifos, Malathion, and Parathion. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the mechanisms, efficacy, toxicity, and environmental fate of these compounds, supported by experimental data and protocols.

Introduction: The Enduring Significance of Organophosphates

Organophosphate insecticides were developed in the mid-20th century and quickly became essential tools in agriculture and public health for their effectiveness against a broad spectrum of insect pests.[1] Their primary mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[2][3] This guide will delve into the nuanced differences between this compound and its more commonly known counterparts, providing a comprehensive resource for understanding their relative performance and safety profiles.

Mechanism of Action: A Shared Target, Divergent Potency

The primary mechanism of toxicity for all organophosphate insecticides is the inhibition of acetylcholinesterase (AChE).[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.[4][5]

Most organophosphate insecticides, including Chlorpyrifos, Malathion, and Parathion, are phosphorothioates, containing a P=S (thion) group. In this form, they are relatively poor inhibitors of AChE. Bioactivation, primarily through oxidative desulfuration by cytochrome P450 (CYP) enzymes in the liver and other tissues, is required to convert the thion to its corresponding P=O (oxon) analog.[6][7] These oxon forms are significantly more potent AChE inhibitors.[4]

cluster_Bioactivation Bioactivation cluster_Inhibition AChE Inhibition cluster_Synaptic_Function Normal Synaptic Function OP_Thion Organophosphate (P=S) CYP450 Cytochrome P450 (Oxidative Desulfuration) OP_Thion->CYP450 Metabolism OP_Oxon Organophosphate-oxon (P=O) (Active Metabolite) CYP450->OP_Oxon AChE Acetylcholinesterase (AChE) OP_Oxon->AChE Inhibits AChE_Inhibited Inhibited AChE AChE->AChE_Inhibited Hydrolysis Hydrolysis ACh Acetylcholine (ACh) AChE_Inhibited->ACh Accumulation of ACh ACh->AChE Substrate Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Products

Figure 1: General mechanism of action of organophosphate insecticides.

This compound and its analogs are also believed to require bioactivation to exert their full toxic potential. Studies on related O,S,S-trialkyl phosphorodithioates have shown them to be poor in vitro inhibitors of AChE, suggesting that metabolic conversion to a more potent inhibitor is a key step in their toxicity.

Comparative Efficacy: A Look at Insecticidal Potency

The efficacy of an insecticide is a critical factor in its practical application. This is often quantified by the median lethal dose (LD50), the dose required to kill 50% of a test population. A lower LD50 value indicates higher toxicity and, therefore, greater efficacy against the target pest.

InsecticideTarget OrganismLD50 (µg/g)Reference
Chlorpyrifos Musca domestica (Housefly)0.057 - 0.607 (topical)[5]
Malathion Musca domestica (Housefly)Resistant strains may survive high doses[8]
Parathion Heliothis virescens (Tobacco budworm)Varies with resistance[9]
This compound Musca domestica (Housefly)Data not available

Comparative Toxicology: Mammalian Safety Profile

A crucial aspect of insecticide evaluation is its toxicity to non-target organisms, particularly mammals. The therapeutic index, a ratio of the toxic dose to the effective dose, is a key consideration. A higher LD50 value in mammals is desirable, indicating a lower acute toxicity.

InsecticideAnimalOral LD50 (mg/kg)Dermal LD50 (mg/kg)Reference
This compound RatData not availableData not available
Chlorpyrifos Rat135 - 163>2000[3]
Malathion Rat2990 - 5500>4000[7]
Parathion Rat2 - 136.8 - 21[10]

As the table illustrates, Malathion exhibits a significantly lower acute toxicity in rats compared to Chlorpyrifos and especially Parathion, which is highly toxic to mammals.[3][7][10] While specific LD50 values for this compound are not available, related compounds in the O,S,S-trialkyl phosphorodithioate family have been shown to range from moderately to highly toxic in rats.

Environmental Fate: Persistence and Impact

The environmental persistence of an insecticide, often measured by its half-life in soil and water, is a critical determinant of its long-term ecological impact.[11] Organophosphates are generally less persistent than their organochlorine predecessors.[12] However, their persistence can vary significantly based on environmental conditions such as pH, temperature, and microbial activity.

InsecticideSoil Half-life (days)Water Half-life (days)Reference
This compound Data not availableData not available
Chlorpyrifos 60 - 12029[1][2]
Malathion ~1Rapid hydrolysis[2][13]
Parathion 10 - 18033[1]

Malathion is known for its relatively rapid degradation in the environment, primarily through hydrolysis.[2] Chlorpyrifos and Parathion are more persistent, which can lead to concerns about their potential for bioaccumulation and long-term environmental contamination.[1][2] The environmental fate of this compound is not as well-documented, representing another area requiring further investigation.

Experimental Protocols

For researchers seeking to conduct their own comparative studies, the following are standardized protocols for key experimental assays.

Determination of Acute Oral LD50 (Adapted from OECD Guideline 425)

This protocol provides a method for determining the median lethal dose (LD50) of a substance following a single oral administration.

Principle: The Up-and-Down Procedure (UDP) is a sequential testing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.[6]

Procedure:

  • Animal Selection: Use healthy, young adult rats of a single sex (preferably females).[14]

  • Housing and Fasting: House animals individually. Fast them overnight (for rats) prior to dosing, with water available ad libitum.[15]

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should be adjusted to deliver the desired dose in a constant volume (e.g., 1 mL/100g body weight).[14]

  • Dosing: Administer the substance by oral gavage.

  • Sequential Dosing:

    • Dose the first animal at a level just below the estimated LD50.

    • If the animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

    • A 48-hour interval is typically observed between dosing animals.[6]

  • Observation: Observe animals closely for the first few hours after dosing and at least once daily for 14 days for signs of toxicity and mortality.[6]

  • Data Analysis: Calculate the LD50 and its confidence interval using the maximum likelihood method.[6]

start Start: Estimate LD50 dose1 Dose Animal 1 at step below estimate start->dose1 outcome1 Observe Outcome (Survival or Death) dose1->outcome1 dose_up Increase Dose (e.g., by factor of 3.2) outcome1->dose_up Survival dose_down Decrease Dose (e.g., by factor of 3.2) outcome1->dose_down Death dose_next Dose Next Animal dose_up->dose_next dose_down->dose_next observe_next Observe Outcome dose_next->observe_next stop_condition Stopping Criteria Met? (e.g., number of reversals) observe_next->stop_condition stop_condition->dose_up No (Survival) stop_condition->dose_down No (Death) calculate Calculate LD50 (Maximum Likelihood Method) stop_condition->calculate Yes

Figure 2: Workflow for LD50 determination using the Up-and-Down Procedure.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity and its inhibition.[3][16]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.[17]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • DTNB solution (10 mM in buffer)

  • Acetylthiocholine iodide (ATCI) solution (14-15 mM in deionized water, prepared fresh)[16]

  • AChE enzyme solution (e.g., from electric eel)

  • Test inhibitor solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL of phosphate buffer.

    • Negative Control (100% activity): 10 µL of AChE working solution, 10 µL of vehicle (e.g., buffer with DMSO), and 140 µL of phosphate buffer.

    • Test Wells: 10 µL of AChE working solution, 10 µL of inhibitor solution, and 140 µL of phosphate buffer.[16]

  • Pre-incubation: Add the enzyme and inhibitor/vehicle to the wells and incubate for a set period (e.g., 10 minutes at 25°C).[17]

  • Reaction Initiation: Add 10 µL of DTNB solution to all wells, followed by the addition of 10 µL of ATCI solution to initiate the reaction.[17]

  • Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., every minute for 10-15 minutes).[4]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [ (Rate of Negative Control - Rate of Test Well) / Rate of Negative Control ] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16]

ATCI Acetylthiocholine (Substrate) AChE AChE ATCI->AChE Thiocholine Thiocholine AChE->Thiocholine Hydrolysis DTNB DTNB (Ellman's Reagent) TNB TNB (Yellow) Absorbance at 412 nm DTNB->TNB Reaction with Thiocholine Inhibitor Inhibitor Inhibitor->AChE Blocks Activity

Figure 3: Principle of the Ellman's method for AChE inhibition assay.

Conclusion and Future Directions

This comparative analysis highlights the diverse profiles of this compound, Chlorpyrifos, Malathion, and Parathion. While they share a common mechanism of action through AChE inhibition, their efficacy, mammalian toxicity, and environmental persistence vary significantly. Malathion stands out for its lower mammalian toxicity, while Parathion is notable for its high toxicity. Chlorpyrifos occupies an intermediate position in terms of acute toxicity but has a longer environmental persistence.

Significant data gaps remain for this compound, particularly concerning its insecticidal efficacy against common pests, its mammalian toxicity profile, and its environmental fate. Further research in these areas is crucial for a comprehensive risk-benefit assessment of this compound and to inform the development of safer and more selective insecticides. The experimental protocols provided in this guide offer a framework for conducting such vital research.

References

  • Buratti, F. M., et al. (2003). CYP-specific bioactivation of four organophosphorothioate pesticides by human liver microsomes. Toxicology and Applied Pharmacology, 186(3), 143-154.
  • BenchChem. (2025). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.
  • Chambers, J. E., & Levi, P. E. (1992). Activation and degradation of the phosphorothionate insecticides parathion and EPN by rat brain. Journal of Toxicology and Environmental Health, 36(4), 347-361.
  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

  • OECD. (2001). Test No. 425: Acute Oral Toxicity: Up-and-Down-Procedure. OECD Publishing.
  • World Health Organization. (2011).
  • Ali, F. A., & Fukuto, T. R. (1985). Toxicological Properties of O,S,S-Trialkyl Phosphorodithioates. Journal of Agricultural and Food Chemistry, 33(5), 855-860.
  • Steenvoorden, J. H. A. M. (2017). Environmental fate and toxicology of organophosphate pesticides. Journal of the Geological Society, 174(3), 489-497.
  • Beyond Pesticides. (n.d.). Malathion. Retrieved from [Link]

  • International Journal of Research in Ayurveda and Pharmacy. (2023). OECD guidelines for acute oral toxicity studies: an overview.
  • Carvalho, F. P. (2017). Environmental persistence (half-lives) of pesticides in soils by chemicals group. In Pesticides-Use and Misuse and Their Impact in the Environment. IntechOpen.
  • Daikin Chemicals. (2007).
  • BFR. (2016).
  • National Pesticide Information Center. (2014). Chlorpyrifos Technical Fact Sheet.
  • Extension Toxicology Network. (1996).
  • Sigma-Aldrich. (2025).
  • Sustainability Directory. (2026). What Is the Environmental Half-Life of Common Pesticides?
  • Swarthmore College. (2022). Bioactivation And Detoxification Of Organophosphorus Pesticides In Freshwater Planarians Shares Similarities With Humans.
  • Wolfenbarger, D. A., et al. (1973). LD 50 values of methyl parathion and endrin to tobacco budworms and bollworms collected in the Americas and hypothesis on the spread of resistance in these lepidopterans to these insecticides. Journal of Economic Entomology, 66(1), 211-216.
  • Oregon State University. (n.d.).
  • PubMed. (2018).
  • Abbas, N., et al. (2022). Organophosphate Insecticides Resistance in Field Populations of House Flies, Musca domestica L.: Levels of Resistance and Acetylcholinesterase Activity. Insects, 13(2), 183.
  • The Pharma Innovation Journal. (2021). Detection of organophosphate resistance in house flies population (Musca domestica L.)

Sources

A comparative study on the environmental impact of different phosphorodithioate compounds.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The widespread use of phosphorodithioate compounds in agriculture, industry, and beyond has raised significant environmental concerns. This guide provides a comparative analysis of the environmental impact of two major classes of these compounds: organophosphate pesticides and zinc dialkyldithiophosphates (ZDDPs), offering a technical overview for researchers, scientists, and professionals in drug development who may encounter these molecules in various contexts.

Introduction to Phosphorodithioate Compounds

Phosphorodithioates are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to two sulfur atoms, two oxygen atoms, and an organic moiety. This core structure is the foundation for a diverse range of chemicals with varied applications.

Organophosphate Pesticides: This large family of insecticides, including well-known agents like chlorpyrifos and malathion, is designed for its neurotoxicity to insects. Their mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, leading to the disruption of nerve function.

Zinc Dialkyldithiophosphates (ZDDPs): ZDDPs are primarily utilized as anti-wear and antioxidant additives in lubricants, such as engine oils.[1] They form a protective film on metal surfaces to prevent wear and extend the life of machinery.[2][3] The specific properties of ZDDPs can be tailored by altering the alkyl groups attached to the phosphorodithioate backbone.[1]

This guide will delve into the environmental fate, ecotoxicity, and biodegradability of these two classes of phosphorodithioate compounds, providing a framework for understanding their environmental footprint.

Comparative Environmental Fate and Persistence

The environmental persistence of a chemical is a critical factor in determining its overall impact. The following sections compare the degradation pathways and persistence of organophosphate pesticides and ZDDPs in various environmental compartments.

Biodegradation

Organophosphate Pesticides: Generally, organophosphate pesticides are considered to be less persistent in the environment than their organochlorine counterparts.[4] However, their degradation rates are highly dependent on environmental conditions such as temperature, pH, and microbial activity.[5] The half-life of these pesticides in soil can range from a few days to several months.[5] For example, the half-life of chlorpyrifos in soil can vary from 10 to 120 days.[5]

Zinc Dialkyldithiophosphates (ZDDPs): ZDDPs are known to be not readily biodegradable.[6] Their complex structure and the presence of zinc contribute to their resistance to microbial degradation. While specific half-life data in the environment is scarce, their persistence is a recognized concern, leading to efforts to develop more environmentally friendly alternatives.[1]

Hydrolysis

Organophosphate Pesticides: Hydrolysis is a significant degradation pathway for many organophosphate pesticides, particularly in aquatic environments. The rate of hydrolysis is heavily influenced by pH, with faster degradation typically occurring under alkaline conditions.[7] For instance, the hydrolysis of phorate is pH-dependent, with different reaction pathways proposed for alkaline conditions.[8]

Zinc Dialkyldithiophosphates (ZDDPs): ZDDPs are susceptible to hydrolysis, a process that is accelerated by the presence of water, elevated temperatures, and acidic conditions.[3] This degradation can reduce their effectiveness as lubricant additives and release potentially harmful breakdown products into the environment.[3] The hydrolytic stability of ZDDPs varies depending on their molecular structure, with those derived from primary alcohols generally being more stable.[3]

Photodegradation

Organophosphate Pesticides: Sunlight can contribute to the breakdown of some organophosphate pesticides through photodegradation. The efficiency of this process depends on the specific chemical structure and environmental conditions.

Zinc Dialkyldithiophosphates (ZDDPs): The role of photodegradation in the environmental fate of ZDDPs is less well-documented. However, the zinc oxide component, a potential degradation product, is known to have photocatalytic properties, which could influence the degradation of other pollutants.[9][10][11]

Comparative Ecotoxicity

The toxicity of phosphorodithioate compounds to non-target organisms is a primary environmental concern. This section compares the ecotoxicological profiles of organophosphate pesticides and ZDDPs.

A summary of acute toxicity data for representative compounds is presented in the table below:

Compound ClassRepresentative CompoundTest OrganismEndpoint (LC50/EC50)Concentration (µg/L)Exposure DurationReference
Organophosphate PesticideChlorpyrifosRainbow Trout (Oncorhynchus mykiss)LC501.3 - 54248-96 hours[12]
Organophosphate PesticideChlorpyrifosDaphnia magnaEC500.06 - 6.0048-96 hours[12]
Organophosphate PesticideMalathionFish (various species)LC500.19 - 50,20096 hours[13]
Zinc DialkyldithiophosphateZinc (as Zn)Rainbow Trout (Oncorhynchus mykiss)LC50145096 hours[14]
Zinc DialkyldithiophosphateZinc (as Zn)Daphnia magnaEC5050 (in soft water)96 hours[15]

Organophosphate Pesticides: These compounds are highly toxic to a broad range of organisms, including aquatic invertebrates, fish, birds, and mammals.[12][13] Their primary mechanism of toxicity is the inhibition of acetylcholinesterase, leading to neurotoxic effects.[4] Sub-lethal effects can include impaired growth, reproduction, and behavior.

Zinc Dialkyldithiophosphates (ZDDPs): ZDDPs are recognized as being toxic to aquatic organisms, with the potential for long-lasting effects.[2] The toxicity is often attributed to the zinc component.[15][16] The bioavailability and toxicity of zinc in aquatic environments can be influenced by water hardness.[15]

Experimental Protocols

To ensure the reliability and comparability of ecotoxicological and biodegradability data, standardized testing methodologies are crucial. The following are overviews of key OECD guidelines.

Acute Fish Toxicity Test (OECD Guideline 203)

This guideline details a method for determining the acute lethal toxicity of substances to fish.

Principle: Fish are exposed to the test substance for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test fish (LC50) is determined.[17]

Experimental Workflow:

OECD203 cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis TestSubstance Prepare Test Substance Stock Solution ExposureChambers Set up Exposure Chambers (Control & Test Concentrations) TestSubstance->ExposureChambers TestOrganisms Acclimate Test Fish (e.g., Rainbow Trout) IntroduceFish Introduce Fish to Chambers TestOrganisms->IntroduceFish ExposureChambers->IntroduceFish Monitor Monitor for 96 hours (Mortality, Behavior) IntroduceFish->Monitor RecordData Record Mortality Data Monitor->RecordData CalculateLC50 Calculate LC50 RecordData->CalculateLC50

Caption: Workflow for the OECD 203 Acute Fish Toxicity Test.

Ready Biodegradability Test (OECD Guideline 301)

This set of guidelines provides six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions for 28 days. Biodegradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO2 production, or oxygen consumption.

Experimental Workflow (CO2 Evolution Test - OECD 301B):

OECD301B cluster_setup Setup cluster_incubation Incubation & Measurement cluster_calc Calculation PrepareMedia Prepare Mineral Medium AddInoculum Add Microbial Inoculum PrepareMedia->AddInoculum AddTestSubstance Add Test Substance AddInoculum->AddTestSubstance Incubate Incubate for 28 days (Aerobic, Dark) AddTestSubstance->Incubate TrapCO2 Trap Evolved CO2 (e.g., in Ba(OH)2) Incubate->TrapCO2 MeasureCO2 Measure Trapped CO2 TrapCO2->MeasureCO2 CalculateBiodegradation Calculate % Biodegradation MeasureCO2->CalculateBiodegradation

Caption: Workflow for the OECD 301B Ready Biodegradability Test.

Analytical Methods for Environmental Monitoring

Accurate and sensitive analytical methods are essential for detecting and quantifying phosphorodithioate compounds in environmental matrices.

Common Techniques:

  • Gas Chromatography (GC): Often coupled with selective detectors such as a flame photometric detector (FPD) or a mass spectrometer (MS), GC is a powerful tool for the analysis of volatile and semi-volatile organophosphate pesticides.

  • Liquid Chromatography (LC): Coupled with tandem mass spectrometry (LC-MS/MS), this technique is highly effective for the analysis of a wide range of phosphorodithioate compounds, including those that are less volatile or thermally labile.[9]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This method is particularly useful for quantifying the total phosphorus or zinc content in environmental samples, providing an indication of the overall contamination level.

Sample preparation is a critical step and often involves techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes from complex matrices like water, soil, or sediment.[9]

Remediation of Contaminated Environments

The remediation of sites contaminated with phosphorodithioate compounds requires strategies that can effectively degrade or contain these pollutants.

Bioremediation: This approach utilizes microorganisms to break down organic contaminants. For organophosphate pesticides, bioremediation can be an effective strategy, as many microorganisms can use these compounds as a source of carbon or phosphorus.[5]

Chemical Oxidation: In situ chemical oxidation (ISCO) involves injecting strong oxidants into the contaminated soil or groundwater to chemically degrade the pollutants.

Solidification and Stabilization: This technique is more applicable to metal contaminants like zinc from ZDDPs. It involves mixing reagents with the contaminated material to immobilize the contaminants and reduce their leachability.

Conclusion

This comparative guide highlights the significant environmental concerns associated with both organophosphate pesticides and zinc dialkyldithiophosphates. While organophosphate pesticides are generally more acutely toxic and have a greater potential for bioaccumulation, ZDDPs exhibit greater persistence in the environment due to their resistance to biodegradation.

The choice of specific compounds within each class, as well as the environmental conditions, plays a crucial role in determining the ultimate environmental impact. For researchers and professionals, a thorough understanding of the environmental fate and ecotoxicity of these compounds is essential for developing safer alternatives and mitigating their environmental risks. Continued research into the comparative environmental impacts of these and other phosphorodithioate compounds is necessary to inform regulatory decisions and promote the development of more sustainable chemical technologies.

References

  • Test No. 301: Ready Biodegradability - OECD. (n.d.). Retrieved from [Link]

  • Marine Toxicity, Biodegradability, and Rolling-Sliding Tribological Performance of Ionic Liquid-Enhanced Environmentally-Acceptable Lubricants. (2020). OSTI.GOV. Retrieved from [Link]

  • Pesticides in Surface Waters. (1998). USGS Publications Warehouse. Retrieved from [Link]

  • Ivey, C. D., & Mebane, C. A. (2019). Direct and Delayed Mortality of Ceriodaphnia dubia and Rainbow Trout Following Time-Varying Acute Exposures to Zinc. Environmental Toxicology and Chemistry, 38(11), 2447-2458.
  • Ab Initio Insights into Zinc Dialkyldithiophosphate Linkage Isomers and Oxidative Degradation: Implications for Tribology. (2023). Molecules, 28(13), 5123.
  • Kumar, B., Singh, U. K., & Singh, S. (2014). Comparison of pesticide residues in surface water and ground water of agriculture intensive areas. Journal of Environmental Science and Health, Part B, 49(1), 25-33.
  • Muyssen, B. T. A., & Janssen, C. R. (2004). Influence of water hardness on zinc toxicity in Daphnia magna. Environmental Toxicology and Chemistry, 23(10), 2411-2416.
  • Test No. 203: Fish, Acute Toxicity Test. (1992). OECD. Retrieved from [Link]

  • Occurrence, Distribution, and Risk Assessment of Organophosphorus Pesticides in the Aquatic Environment of the Sele River Estuary, Southern Italy. (2021). Toxics, 9(10), 256.
  • Ciszek, M., & Staszewska-Krajewska, O. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. The Journal of Physical Chemistry A, 118(25), 4585-4595.
  • Special Report: ZDDP's uncertain future. (2018). STLE. Retrieved from [Link]

  • De Schamphelaere, K. A. C., & Janssen, C. R. (2006). Reproductive toxicity of dietary zinc to Daphnia magna. Environmental Toxicology and Chemistry, 25(11), 3042-3048.
  • Environmental Impact of Lubricants: Risks and Solutions. (2024). INVEXOIL. Retrieved from [Link]

  • Muyssen, B. T. A., & Janssen, C. R. (2002). Accumulation and regulation of zinc in Daphnia magna: links with homeostasis and toxicity.
  • A Review of Environmental Contamination by Organochlorine and Organophosphorus Pesticides in Egypt. (2016). ClinMed International Library. Retrieved from [Link]

  • What Are Environmentally-Friendly Lubricants? (n.d.). Valvoline™ Global Europe. Retrieved from [Link]

  • Chlorpyrifos in freshwater and marine water. (2000). Water Quality Australia. Retrieved from [Link]

  • Oxidation Stability Comparison between Zinc Dialkyldithiophosphate and Zinc Diamyldithiocarbarmate Induced Palm Oil. (2017). IOP Conference Series: Materials Science and Engineering, 226, 012111.
  • A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples. (2023). Molecules, 28(13), 5123.
  • Thermal degradation behavior of zinc dialkyldithiophosphate in presence of catalyst and detergents in neutral oil. (2004). Thermochimica Acta, 411(1-2), 11-19.
  • Singh, B. K., & Walker, A. (2006). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 30(3), 428-471.
  • Analytical methods for determining environmental contaminants of concern in water and wastew
  • Synergistic and Competitive Effects between Zinc Dialkyldithiophosphates and Modern Generation of Additives in Engine Oil. (2021). Lubricants, 9(4), 38.
  • Peer review of the pesticide risk assessment of the active substance paraffin oil (CAS 72623‐86‐0, chain lengths C19–C28). (2026). EFSA Journal, 24(2), e9867.
  • Photocatalytic degradation of water disinfection by-products using zirconium doped zinc oxide nanoparticles. (2019).
  • Photocatalytic degradation of organic dyes by infinite one dimensional coordination polymer based on Zn(II) in water. (2019). Bulletin of the Chemical Society of Ethiopia, 33(1), 51-60.
  • Photocatalytic Effect of Zinc Oxide on The Degradation of Crystal Violet Dye Waste Water under Visible Light. (2025). RSF Conference Series: Engineering and Technology, 4(1), 82-88.
  • Determination of LC50 of Chlorpyrifos with special reference to Behavioral and Morphological changes in zebra fish, Danio rerio. (2019). International Journal of Research and Analytical Reviews, 6(2), 24-30.
  • Comparative temporal response of toxicity for the neonicotinoid clothianidin and organophosphate dimethoate insecticides in two solitary bee species. (2020). Environmental Pollution, 267, 115538.
  • Pesticide Toxicity Index for Freshwater Aquatic Organisms. (2010). USGS Publications Warehouse. Retrieved from [Link]

  • The degradation of zinc dialkyldithiophosphate additives in fully formulated engine oil as studied by P-31 NMR spectroscopy. (1994).
  • A Review on Biodegradation of Toxic Organophosphate Compounds. (2016).
  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. (2022). RSC Advances, 12(43), 28033-28052.

Sources

A Senior Application Scientist's Guide to Confirming the Chemical Structures of O,S,S-Triethyl phosphorodithioate Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

O,S,S-Triethyl phosphorodithioate is an organophosphorus compound utilized in agricultural applications.[1] Understanding its degradation profile is of paramount importance for environmental monitoring and ensuring food safety. The transformation of this parent compound can lead to various degradation products with potentially different toxicological and environmental fates. This guide provides a comprehensive framework for the elucidation and confirmation of the chemical structures of these degradation products, drawing upon established analytical methodologies and field-proven insights.

This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who are tasked with identifying and characterizing unknown metabolites or degradation products of organophosphorus compounds. The principles and techniques described herein are broadly applicable to the structural confirmation of a wide range of small molecules.

Predicted Degradation Pathways and Potential Products

The degradation of this compound can proceed through several chemical and biological pathways, primarily hydrolysis and oxidation. These processes are influenced by environmental factors such as pH, temperature, and microbial activity.[2]

Hydrolysis

Hydrolysis is a key degradation pathway for many organophosphorus pesticides.[1] For this compound, hydrolysis is expected to cleave the P-S or P-O bonds. This can lead to the formation of O,O-Diethyl S-ethyl dithiophosphate and potentially other related phosphate and thiophosphate esters.

Oxidation

Oxidative processes can target the sulfur atoms in the molecule. This can result in the formation of the corresponding oxon analog, O,O,S-Triethyl phosphorothioate, where the thiono sulfur (P=S) is replaced by an oxygen atom (P=O). Further oxidation of the thioether sulfur can also occur.

The following diagram illustrates the predicted primary degradation pathways:

cluster_0 Degradation Pathways This compound This compound O,O-Diethyl S-ethyl dithiophosphate O,O-Diethyl S-ethyl dithiophosphate This compound->O,O-Diethyl S-ethyl dithiophosphate Hydrolysis O,O,S-Triethyl phosphorothioate (Oxon) O,O,S-Triethyl phosphorothioate (Oxon) This compound->O,O,S-Triethyl phosphorothioate (Oxon) Oxidation Further Degradation Products Further Degradation Products O,O-Diethyl S-ethyl dithiophosphate->Further Degradation Products O,O,S-Triethyl phosphorothioate (Oxon)->Further Degradation Products

Caption: Predicted degradation pathways of this compound.

Analytical Workflow for Structure Confirmation

A multi-faceted analytical approach is essential for the unambiguous confirmation of the chemical structures of the degradation products. This workflow integrates sample preparation, chromatographic separation, and spectroscopic analysis.

cluster_1 Analytical Workflow A Sample Preparation (Extraction & Cleanup) B Chromatographic Separation (GC or LC) A->B C Mass Spectrometry (MS/MS) B->C D NMR Spectroscopy (¹H, ¹³C, ³¹P) B->D E Structure Elucidation C->E D->E

Caption: General analytical workflow for structure elucidation.

Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
  • Objective: To isolate and concentrate the degradation products from the sample matrix (e.g., water, soil).

  • Protocol:

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Elute the analytes with a suitable organic solvent, such as acetonitrile or ethyl acetate.

    • Concentrate the eluate under a gentle stream of nitrogen before analysis.

The choice of SPE sorbent and elution solvents should be optimized based on the polarity of the target analytes.

2. Chromatographic Separation

Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques for separating complex mixtures of organophosphorus compounds.[3]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. A nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) can provide selective detection.

  • High-Performance Liquid Chromatography (HPLC): Preferred for less volatile or thermally labile compounds.[3] Reversed-phase chromatography with a C18 column is commonly employed.

3. Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the analytes, which is instrumental in identifying their structures.[4]

  • Electron Ionization (EI) for GC-MS: Provides characteristic fragmentation patterns that can be compared to spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[5]

  • Electrospray Ionization (ESI) for LC-MS: A soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺, allowing for accurate molecular weight determination. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

NMR spectroscopy is the gold standard for determining the precise chemical structure of organic molecules. For organophosphorus compounds, ¹H, ¹³C, and ³¹P NMR are particularly informative.

  • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • ³¹P NMR: Directly probes the phosphorus environment, providing valuable information about the oxidation state and bonding of the phosphorus atom. The chemical shift of the phosphorus signal is highly indicative of the type of phosphate or thiophosphate ester. For instance, triethyl phosphite exhibits a ³¹P NMR signal around +139 ppm.[6]

Data Presentation and Comparison

The following table summarizes the expected analytical data for the parent compound and its primary degradation products.

CompoundMolecular FormulaMolecular WeightExpected MS Fragments (m/z)Key NMR Signals
This compound C₆H₁₅O₂PS₂214.29214, 186, 158, 125¹H: triplets and quartets for ethyl groups. ³¹P: Distinct chemical shift.
O,O-Diethyl S-ethyl dithiophosphate C₆H₁₅O₂PS₂214.29214, 186, 153, 125¹H: triplets and quartets for ethyl groups. ³¹P: Shift relative to parent.
O,O,S-Triethyl phosphorothioate (Oxon) C₆H₁₅O₃PS198.22198, 170, 142, 111¹H: triplets and quartets for ethyl groups. ³¹P: Significant downfield shift compared to the dithioate.

Note: The exact fragmentation patterns and NMR chemical shifts will depend on the specific analytical conditions.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the structural assignments, a self-validating system should be implemented. This involves:

  • Use of Authentic Standards: Whenever possible, the retention times and mass spectra of the suspected degradation products should be compared with those of certified reference materials.

  • Orthogonal Analytical Techniques: Confirmation of a structure should be based on data from at least two independent analytical techniques (e.g., GC-MS and LC-MS/MS, or MS and NMR).

  • Isotope Labeling Studies: In cases of ambiguity, experiments using isotopically labeled parent compounds (e.g., with ¹³C or ¹⁸O) can definitively trace the metabolic fate of specific atoms.

Conclusion

The structural confirmation of this compound degradation products requires a systematic and multi-technique analytical approach. By combining high-resolution chromatographic separation with the detailed structural information provided by mass spectrometry and NMR spectroscopy, researchers can confidently identify and characterize these transformation products. This rigorous approach is essential for a thorough understanding of the environmental impact and potential risks associated with the use of this organophosphorus compound.

References

  • MDPI. (n.d.). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. Retrieved from [Link]

  • NIST. (n.d.). Phosphorothioic acid, O,O,S-triethyl ester. NIST WebBook. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analytical methodology for screening organophosphorus pesticides in biota samples. Retrieved from [Link]

  • ResearchGate. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. Retrieved from [Link]

  • ResearchGate. (n.d.). List of analytical techniques for the determination of organophosphate pesticides in environmental samples. Retrieved from [Link]

  • LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Retrieved from [Link]

  • PubChem. (n.d.). O,O',O''-Triethyl phosphorothioate. Retrieved from [Link]

  • PMC. (n.d.). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. Retrieved from [Link]

  • Eawag. (2010). Phorate Degradation Pathway. Eawag-BBD. Retrieved from [Link]

  • J. Org. Chem. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • FEMS Microbiology Reviews. (n.d.). Microbial degradation of organophosphorus compounds. Retrieved from [Link]

  • Environmental Science & Technology. (2001). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Retrieved from [Link]

  • PMC. (n.d.). Phosphorothioate RNA Analysis by NETD Tandem Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). O,O-Diethyl S-eththionylmethyl phosphorothioate. NIST WebBook. Retrieved from [Link]

  • OUCI. (n.d.). O,S,S-Trimethyl phosphorodithioate and O,O,S-triethyl phosphorothioate: Pharmacokinetics in rats and effect of pretreat…. Retrieved from [Link]

  • Wikipedia. (n.d.). Triethyl phosphite. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • PubMed. (2024). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of O,S,S-Triethyl Phosphorodithioate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of O,S,S-Triethyl phosphorodithioate, an organophosphate compound, is not merely a regulatory obligation but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, scientifically grounded framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Understanding the Hazard Profile of this compound

Key Inferred Hazards:

  • Harmful if swallowed

  • Potential for skin and eye irritation

  • Toxic to aquatic life with long-lasting effects

  • Potential for neurotoxic effects, characteristic of organophosphates

Immediate Safety and Spill Management

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. For handling this compound, the following should be considered mandatory:

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene, inspected prior to usePrevents skin contact and absorption.
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye damage.
Lab Coat Chemically resistant, buttonedProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hoodMinimizes inhalation of potentially harmful vapors. For larger spills, a respirator may be necessary.
Spill Neutralization and Cleanup Protocol

Should a spill occur, the following step-by-step protocol should be enacted immediately:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure adequate ventilation to disperse any vapors.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to dike the spill and prevent it from spreading.[4] Do not use combustible materials like sawdust.

  • Neutralize (for small spills): For small spills, a chemical neutralization step can be initiated. Prepare a 10% solution of sodium hydroxide or potassium hydroxide in a suitable solvent (e.g., a mixture of water and ethanol) and cautiously apply it to the absorbed material. The principle of alkaline hydrolysis will begin to break down the organophosphate.[5][6]

  • Collect and Containerize: Carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.[2]

  • Decontaminate the Area: Wipe down the spill area with a detergent solution, followed by a clean water rinse.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound is governed by federal and local regulations for hazardous waste.[7][8] Specifically, it falls under the purview of the Resource Conservation and Recovery Act (RCRA).[8]

Waste Classification

Unused or unwanted this compound is considered a hazardous waste. Depending on the specific circumstances and jurisdiction, it may be classified under various EPA hazardous waste codes.[1][9] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for precise classification and disposal requirements.

On-Site Chemical Neutralization: Alkaline Hydrolysis

For laboratory-scale quantities of this compound, chemical neutralization through alkaline hydrolysis is a scientifically sound method for rendering the compound less toxic before final disposal.[5][6] This process involves the cleavage of the phosphoester bonds, leading to the degradation of the parent compound.

Experimental Protocol for Alkaline Hydrolysis:

  • Preparation: In a fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a 1:1 mixture of ethanol and water. The alcohol aids in the solubilization of the organophosphate.

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, add the this compound waste.

  • Neutralization: Slowly and with constant stirring, add the alkaline solution to the waste. An excess of the alkaline solution should be used to ensure complete hydrolysis.

  • Reaction Time and Temperature: Allow the reaction to proceed at room temperature for at least 24 hours. For more rapid degradation, the mixture can be gently heated to 50-60°C for several hours, although this should be done with extreme caution due to the flammability of ethanol.

  • Verification (Optional but Recommended): If analytical capabilities are available (e.g., GC-MS), a sample of the reaction mixture can be analyzed to confirm the absence of the parent compound.

  • Final Disposal: The resulting hydrolyzed solution, while significantly less toxic, should still be collected in a designated hazardous waste container and disposed of through your institution's EHS-approved waste stream.

Diagram of Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_disposal_path Disposal Path cluster_spill Spill Response PPE Don Appropriate PPE Waste_ID Identify Waste as this compound PPE->Waste_ID Small_Quantity Small Lab-Scale Quantity? Waste_ID->Small_Quantity Chemical_Neutralization Perform Alkaline Hydrolysis Small_Quantity->Chemical_Neutralization Yes Collect_Waste Collect in Labeled Hazardous Waste Container Small_Quantity->Collect_Waste No Chemical_Neutralization->Collect_Waste EHS_Pickup Arrange for EHS Pickup Collect_Waste->EHS_Pickup Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate Contain Contain Spill with Inert Absorbent Evacuate->Contain Neutralize_Spill Neutralize with Alkaline Solution Contain->Neutralize_Spill Collect_Spill Collect Contaminated Material Neutralize_Spill->Collect_Spill Collect_Spill->Collect_Waste Dispose as Hazardous Waste

Caption: Decision workflow for the proper disposal and spill management of this compound.

Off-Site Disposal via Licensed Hazardous Waste Contractor

For larger quantities of this compound or for facilities without the resources for on-site neutralization, the material must be disposed of through a licensed hazardous waste disposal company.

Procedure:

  • Containerization: Ensure the waste is in a properly sealed and labeled container. The label should clearly state "Hazardous Waste" and identify the contents as "this compound."

  • Contact EHS: Contact your institution's Environmental Health and Safety department to arrange for a pickup. They will have established procedures and contracts with certified hazardous waste handlers.

  • Documentation: Complete all necessary hazardous waste manifests and other required documentation as provided by your EHS department.

Regulatory Compliance and Best Practices

Adherence to all local, state, and federal regulations is non-negotiable. Many states have "Clean Sweep" programs or similar initiatives to assist with the disposal of unwanted pesticides and other hazardous chemicals.[10] It is the responsibility of the generator of the waste to ensure that it is managed and disposed of in accordance with all applicable laws.

By implementing these procedures, you contribute to a culture of safety and environmental responsibility within your organization, building trust and demonstrating a commitment to excellence that extends beyond the laboratory bench.

References

  • Elimination of organophosphate pesticides from vegetables using chemical neutralizer: pesticides denatured from Solanum melongena L. (Brinjal) Using BTMAC. Zenodo.
  • Dyguda-Kazimierowicz, E., Roszak, S., & Sokalski, W. A. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. The Journal of Physical Chemistry B, 118(26), 7277–7289.
  • Alkaline hydrolysis of organophosphorus pesticides: the dependence of the reaction mechanism on the incoming group conform
  • Synthesis of Phosphorothioate Oligonucleotides with Stereodefined Phosphorothio
  • Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. EPA NEPS.
  • Detection and Remediation of Organophosphate Contamin
  • Enzymatic detoxification of organophosphorus pesticides and rel
  • The thermodynamics of phosphate versus phosphorothio
  • Solubility and reactivity of surfactant-enhanced alkaline hydrolysis of organophosphorus pesticide DNAPL. PubMed.
  • EPA HAZARDOUS WASTE CODES. EPA.
  • O,O,S-triethyl phosphorothioate 96% | CAS: 1186-09-0 | AChemBlock. AChemBlock.
  • O,O',O''-Triethyl Phosphorothio
  • Decontamination of organophosphorus pesticides on sensitive equipment.
  • O,O,O-Triethyl phosphorothio
  • (PDF) Mechanisms of Hydrolysis of O-Phosphorothioates and Inorganic Thiophosphate by Escherichia coli Alkaline Phosphatase.
  • Hazardous Waste Listings. EPA.
  • FINAL THESIS (2).pdf. Huddersfield Repository.
  • List of Hazardous Substances and Reportable Quantities.
  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. eCFR.
  • Hazardous Waste Identific
  • SAFETY DATA SHEET.
  • SAFETY D
  • Glen Report 34-13: Application Note: Phosphorodithioates in Oligonucleotide Therapeutics. Glen Research.
  • Carcass Disposal: A Comprehensive Review - Alkaline Hydrolysis. K-REx.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.